Potassium hydrogen diiodate
Description
Properties
IUPAC Name |
potassium;iodic acid;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYDTMSDROWHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O.[O-]I(=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI2KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1065477 | |
| Record name | Potassium hydrogen diiodate | |
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Molecular Weight |
389.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hydrogen diiodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13455-24-8 | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Potassium hydrogen diiodate | |
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| Record name | Potassium hydrogen diiodate | |
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Foundational & Exploratory
Preparation of High-Purity Potassium Hydrogen Diiodate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of high-purity potassium hydrogen diiodate (KH(IO₃)₂), a compound of significant interest as a primary analytical standard. Its stability, non-hygroscopic nature, and high purity make it an excellent reagent for both acid-base and redox titrations. This document outlines the fundamental preparation chemistry, detailed experimental protocols, and methods for purity assessment, tailored for a scientific audience.
Core Concepts in Synthesis and Purification
The preparation of high-purity this compound is centered around two key stages: the initial synthesis from potassium iodate (B108269) and iodic acid, followed by a meticulous purification process, primarily through recrystallization. The underlying principle of the synthesis is the reaction of a stoichiometric amount of iodic acid with a saturated solution of potassium iodate. Subsequent purification by recrystallization leverages the temperature-dependent solubility of this compound in water to separate it from any remaining reactants or other impurities.
Synthesis Chemistry
The synthesis of this compound involves the reaction of potassium iodate (KIO₃) with iodic acid (HIO₃). The reaction proceeds in an aqueous solution, typically with heating to facilitate the dissolution of the reactants. The resulting this compound, being less soluble under specific conditions, can be crystallized from the solution.
Purification via Recrystallization
Recrystallization is a critical step for achieving high purity.[1][2][3] This technique relies on the principle that the solubility of most solids increases with temperature.[1][3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][2] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent.[1][2][3] The efficiency of purification is enhanced by repeated recrystallization cycles.[4]
Quantitative Data and Specifications
The purity of this compound is a critical parameter, especially for its application as a primary standard. Commercial suppliers provide various grades of this compound with specified purity levels.
| Parameter | Specification | Source |
| Purity (Assay by titration) | 99.95 - 100.05% | Chem-Impex[5] |
| Purity (ACS Grade) | 99.8 - 100.2 % | Solstice Advanced Materials[6] |
| Purity (GR Grade) | 99.5% | Ottokemi[7] |
| Purity | 99% | OTTO[8] |
| Purity (Reagent grade) | 99.8% | MySkinRecipes[9] |
| Assay of Purity (Typical) | 99.97 - 100.03% | GFS Chemicals[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of high-purity this compound.
Synthesis of this compound
This protocol is based on the reaction of potassium iodate with an acidified solution of iodic acid.[4]
Reagents and Equipment:
-
Potassium iodate (KIO₃)
-
Iodic acid (HIO₃)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Beakers
-
Heating plate with magnetic stirrer
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Prepare a saturated solution of potassium iodate by dissolving it in boiling deionized water.
-
In a separate beaker, prepare an acidified solution of iodic acid by dissolving it in deionized water and adding a small amount of concentrated hydrochloric acid.
-
While continuously stirring, add the hot, acidified iodic acid solution to the boiling potassium iodate solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of this compound.
-
Further cool the mixture in an ice bath to maximize the crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with small portions of ice-cold deionized water.
-
Proceed with the recrystallization protocol for purification.
Purification by Recrystallization
This protocol describes the purification of the synthesized this compound. For achieving the highest purity, it is recommended to perform at least three recrystallization cycles.[4]
Reagents and Equipment:
-
Crude this compound
-
Deionized water
-
Beakers
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
-
Desiccator
Procedure:
-
Transfer the crude this compound crystals to a beaker.
-
Add a minimum amount of deionized water to the beaker.
-
Gently heat the suspension while stirring until all the crystals have dissolved.
-
If any insoluble impurities are observed, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the beaker in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Repeat the recrystallization process (steps 1-8) two more times for a total of three recrystallizations.[4]
-
After the final filtration, dry the crystals in an oven at 100-120°C for at least two hours.[4]
-
Store the dried, high-purity this compound in a desiccator to prevent any moisture absorption.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of the prepared this compound.
-
Acid-Base Titration: As a primary acidimetric standard, its purity can be accurately determined by titrating a precisely weighed sample with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator like phenolphthalein.[4]
-
Iodometric Titration: The iodate content can be determined by reacting it with an excess of potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.
-
Elemental Analysis: Can be used to determine the percentage of potassium, hydrogen, iodine, and oxygen, and compare it with the theoretical values.
-
Spectroscopic Methods (e.g., ICP-MS/OES): To quantify trace metallic impurities.
Visualizations
The following diagrams illustrate the key processes in the preparation of high-purity this compound.
Caption: Chemical synthesis of this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Logical flow of purification to achieve high purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 60350 | Solstice Advanced Materials [lab.solstice.com]
- 7. This compound, GR 99.5% 13455-24-8 India [ottokemi.com]
- 8. This compound, 99%, COA, Certificate of Analysis, 13455-24-8, P 2255 [ottokemi.com]
- 9. This compound [myskinrecipes.com]
Physicochemical Properties of Potassium Biiodate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium biiodate, also known as potassium hydrogen diiodate (KH(IO₃)₂), is an inorganic compound that serves as a primary standard in analytical chemistry. Its high purity and stability make it an excellent titrant for the standardization of basic and reducing agent solutions. This technical guide provides a comprehensive overview of the core physicochemical properties of potassium biiodate, complete with experimental protocols and structured data presentation to support its application in research and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of potassium biiodate are summarized in the table below, providing a clear reference for laboratory applications.
| Property | Value |
| Chemical Formula | KH(IO₃)₂ |
| Molecular Weight | 389.91 g/mol [1][2] |
| Appearance | White, crystalline powder[1] |
| Odor | Odorless |
| Solubility in Water | 1.33 g/100 mL at 15°C[2], sparingly and slowly soluble |
| pH of Aqueous Solution | 1-2 (for a 50 g/L solution at 20°C)[1] |
| Density | Approximately 3.89 g/cm³ (value for Potassium Iodate, often used as a reference) |
| Bulk Density | 1750 kg/m ³[1] |
| Melting Point | Decomposes before melting.[3][4] |
| Decomposition | Thermal decomposition generates corrosive vapors, including iodine vapor, hydrogen iodide, and potassium oxides.[3][5] |
| Crystal Structure | Monoclinic |
| Space Group | P2₁/c |
| Lattice Parameters | a = 7.028 Å, b = 8.203 Å, c = 21.841 Å, β = 98.03° |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experimental procedures.
Determination of Aqueous Solubility
The solubility of potassium biiodate in water can be determined using the isothermal equilibrium method.
-
Preparation of Saturated Solution: An excess amount of potassium biiodate is added to a known volume of deionized water in a thermostated vessel. The mixture is stirred continuously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached at a constant temperature.
-
Sample Collection and Analysis: After allowing the undissolved solid to settle, a known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid aspirating solid particles.
-
Quantification: The concentration of potassium biiodate in the collected sample is determined by a suitable analytical method, such as iodometric titration.
-
An excess of potassium iodide is added to an acidified aliquot of the saturated solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
-
Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in grams per 100 mL of water. This procedure is repeated at various temperatures to construct a solubility curve.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides insights into the thermal stability and decomposition of potassium biiodate.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground potassium biiodate is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument records the change in mass (TGA) and the heat flow (DSC) as a function of temperature.
-
Analysis:
-
The TGA curve reveals the temperature ranges at which mass loss occurs, indicating decomposition.
-
The DSC curve shows endothermic or exothermic peaks associated with phase transitions or decomposition. For potassium biiodate, an endothermic peak corresponding to decomposition is expected. The onset temperature of this peak is often taken as the decomposition temperature.
-
Crystal Structure Determination by X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.
-
Crystal Growth: Single crystals of potassium biiodate suitable for XRD are grown by slow evaporation of a saturated aqueous solution.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the electron density distribution within the unit cell. This electron density map is then used to locate the positions of the atoms. The structural model is refined to obtain precise atomic coordinates and lattice parameters.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of potassium biiodate.
Caption: Workflow for Physicochemical Characterization.
References
An In-depth Technical Guide on the Solubility of Potassium Hydrogen Diiodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium hydrogen diiodate (KH(IO₃)₂), with a particular focus on its behavior in organic solvents. While quantitative data in organic media is sparse in publicly available literature, this guide summarizes the known information and provides a robust experimental framework for its determination.
Introduction to this compound
This compound, also known as potassium bi-iodate, is an inorganic compound with the chemical formula KH(IO₃)₂. It is a white crystalline solid and a potassium salt of iodic acid.[1] This compound is recognized for its stability and is commonly used as a primary standard in analytical chemistry, particularly in iodometric titrations for standardizing solutions of sodium thiosulfate.[2] It is also used in the synthesis of other iodine-containing compounds.[2]
Solubility Profile
The solubility of a compound is a critical physicochemical property, influencing its application in various fields, including chemical synthesis, formulation development, and analytical method development.
Aqueous Solubility:
This compound is soluble in water.[1][2][3][4] The solubility in water is reported to be 13 g/L at 20 °C.[5][6][7][8] The resulting aqueous solution is acidic, with a pH of 1-2 for a 50 g/L solution at 20 °C.[4][5][7]
Solubility in Organic Solvents:
Published quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, existing information indicates poor solubility in at least one common organic solvent.
Data Presentation:
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 13 g/L | [5][6][7][8] |
| Ethanol | Not Specified | Insoluble | [3] |
The lack of extensive data highlights a knowledge gap and underscores the need for experimental determination of its solubility in various organic solvents, which would be valuable for applications in organic synthesis and non-aqueous analytical chemistry.
Experimental Protocol for Solubility Determination
For researchers needing to quantify the solubility of this compound in specific organic solvents, the following gravimetric method provides a reliable approach.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent of interest (high purity)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Sintered glass filter or appropriate filtration apparatus
-
Drying oven
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure the solution becomes fully saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to prevent premature crystallization.
-
Filter the withdrawn sample quickly using a sintered glass filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the dissolved solid is left behind as a residue.
-
Dry the residue in a drying oven at an appropriate temperature until a constant weight is achieved.
-
Weigh the container with the dried solid.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container and solid minus the initial weight of the empty container.
-
Solubility is then calculated as the mass of the dissolved solid per volume of the solvent used (e.g., in g/L or mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Conclusion
While this compound is known to be soluble in water, its solubility in organic solvents is not well-documented, with sources indicating it is insoluble in ethanol. For drug development professionals and researchers working with non-aqueous systems, the provided experimental protocol offers a clear and effective method for determining its solubility in solvents of interest. The generation of such data would be a valuable contribution to the chemical literature and beneficial for expanding the applications of this versatile compound.
References
- 1. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 6. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
The Ascendance of a Dual-Purpose Standard: A Technical Guide to the Historical Development of Potassium Hydrogen Diiodate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen diiodate, KH(IO₃)₂, has carved a significant niche in analytical chemistry as a versatile and reliable primary standard. Its dual nature, enabling its use in both acid-base and iodometric titrations, coupled with its high purity and stability, has made it an invaluable tool in the modern analytical laboratory. This technical guide delves into the historical development of this compound as a primary standard, providing a comprehensive overview of its properties, synthesis, purification, and application in key analytical procedures. Detailed experimental protocols and a comparative analysis with other primary standards are presented to offer a complete resource for researchers and professionals in the field.
Introduction: The Quest for a Reliable Standard
The accuracy of volumetric analysis hinges on the purity and stability of the primary standard used to ascertain the concentration of titrants. An ideal primary standard should be readily available in a highly pure form, stable to air and heat, non-hygroscopic, have a high equivalent weight, and be soluble in the chosen solvent. While substances like potassium hydrogen phthalate (B1215562) (KHP) and sodium carbonate have long been staples in acid-alimetry, the search for a single, versatile standard for both acid-base and redox titrations led to the investigation of other compounds.
The Emergence of this compound: A Historical Perspective
The early 20th century saw a concerted effort to identify and validate new primary standards to enhance the accuracy and efficiency of analytical methods. While the exact first proposition of this compound (also known as potassium bi-iodate) as a primary standard is not definitively documented in readily available literature, a seminal paper by I. M. Kolthoff and L. H. van Berk in the 1926 issue of the Journal of the American Chemical Society, titled "The Use of Potassium Bi-iodate as a Standard Substance in Alkalimetric and Iodimetric Titrations," was instrumental in bringing its utility to the forefront of the analytical chemistry community[1]. This work likely laid the groundwork for its broader acceptance and use.
The unique advantage of this compound lies in its ability to act as both an acid and a strong oxidizing agent. This dual functionality stems from its chemical nature as an acid salt of a strong acid (iodic acid) and a strong base (potassium hydroxide), and the presence of iodine in its highest stable oxidation state (+5).
Physicochemical Properties and Quantitative Data
The suitability of this compound as a primary standard is underpinned by its favorable physicochemical properties. It is a white, crystalline solid that is stable under typical laboratory conditions.[2] Commercially available primary standard grade this compound boasts a high purity, often exceeding 99.95%.[2][3]
| Property | Value | References |
| Molecular Formula | KH(IO₃)₂ | [4][5] |
| Molecular Weight | 389.91 g/mol | [4][5] |
| Assay (Purity) | 99.95-100.05% | [2][3] |
| Form | White crystalline powder | [2] |
| Solubility in Water | Soluble | [6] |
| Hygroscopicity | Low | [4] |
| Stability | Stable in air and on heating to a moderate temperature | [2] |
Experimental Protocols
Synthesis and Purification of Primary Standard Grade this compound
While commercially available, the preparation and purification of this compound in the laboratory to primary standard grade is a critical process for ensuring the highest accuracy.
4.1.1. Synthesis
A common method for the synthesis of this compound involves the reaction of a stoichiometric amount of potassium iodate (B108269) (KIO₃) with iodic acid (HIO₃).
Materials:
-
Potassium iodate (KIO₃), analytical reagent grade
-
Iodic acid (HIO₃), analytical reagent grade
-
Distilled or deionized water
Protocol:
-
Calculate the molar equivalents of potassium iodate and iodic acid required.
-
Dissolve the potassium iodate in a minimal amount of hot distilled water in a clean beaker with gentle stirring.
-
In a separate beaker, dissolve the iodic acid in a minimal amount of warm distilled water.
-
Slowly add the iodic acid solution to the potassium iodate solution while continuously stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated crystals of this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.
4.1.2. Purification by Recrystallization
To achieve the high purity required for a primary standard, the synthesized this compound should be recrystallized.
Materials:
-
Crude this compound
-
Distilled or deionized water
Protocol:
-
Dissolve the crude this compound crystals in a minimum amount of hot distilled water (approximately 60-70°C) with continuous stirring to create a saturated solution.
-
Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature. This slow cooling process encourages the formation of well-defined crystals and minimizes the inclusion of impurities.
-
Further cool the solution in an ice bath to maximize the yield of recrystallized product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small portion of ice-cold distilled water.
-
Dry the purified crystals in an oven at a temperature of 110-120°C to a constant weight to remove any residual moisture.
-
Store the dried, primary standard grade this compound in a desiccator to prevent moisture absorption.
Standardization of Sodium Thiosulfate (B1220275) Solution
This compound is an excellent primary standard for the standardization of sodium thiosulfate (Na₂S₂O₃) solutions, a common titrant in iodometric analyses.
Principle: In an acidic solution containing an excess of potassium iodide (KI), this compound quantitatively liberates iodine. This liberated iodine is then titrated with the sodium thiosulfate solution using starch as an indicator.
Reactions:
-
KH(IO₃)₂ + 10KI + 11HCl → 11KCl + 6I₂ + 6H₂O
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Materials:
-
Primary standard this compound, accurately weighed
-
Potassium iodide (KI), reagent grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium thiosulfate (Na₂S₂O₃) solution of unknown concentration
-
Starch indicator solution (1%)
-
Distilled or deionized water
Protocol:
-
Accurately weigh, to the nearest 0.1 mg, approximately 0.12-0.15 g of dried primary standard this compound into a clean 250 mL Erlenmeyer flask.
-
Dissolve the KH(IO₃)₂ in approximately 50 mL of distilled water.
-
Add approximately 2 g of potassium iodide to the solution and swirl to dissolve.
-
Carefully add 5 mL of concentrated hydrochloric acid to the flask and swirl gently to mix. The solution should turn a deep brown due to the liberated iodine.
-
Immediately begin titrating with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times for precision.
-
Calculate the molarity of the sodium thiosulfate solution using the stoichiometry of the reactions.
Standardization of Sodium Hydroxide (B78521) Solution
The acidic nature of this compound allows for its use in the standardization of strong base solutions like sodium hydroxide (NaOH).[7]
Principle: this compound acts as a strong acid and reacts with sodium hydroxide in a 1:1 molar ratio.
Reaction: KH(IO₃)₂ + NaOH → KNa(IO₃)₂ + H₂O
Materials:
-
Primary standard this compound, accurately weighed
-
Sodium hydroxide (NaOH) solution of unknown concentration
-
Phenolphthalein (B1677637) indicator solution
-
Distilled or deionized water (boiled and cooled to remove dissolved CO₂)
Protocol:
-
Accurately weigh, to the nearest 0.1 mg, approximately 0.8-1.0 g of dried primary standard this compound into a clean 250 mL Erlenmeyer flask.
-
Dissolve the KH(IO₃)₂ in approximately 100 mL of boiled and cooled distilled water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the KH(IO₃)₂ solution with the sodium hydroxide solution from a burette with constant swirling.
-
The endpoint is reached when the colorless solution turns a faint but persistent pink color.
-
Record the volume of sodium hydroxide solution used.
-
Repeat the titration at least two more times for precision.
-
Calculate the molarity of the sodium hydroxide solution.
Comparative Analysis with Other Primary Standards
| Feature | This compound (KH(IO₃)₂) | Potassium Hydrogen Phthalate (KHP) (KHC₈H₄O₄) | Anhydrous Sodium Carbonate (Na₂CO₃) |
| Primary Use | Acid-base and Iodometric Titrations | Acid-base Titrations | Acid-base Titrations |
| Molecular Weight | 389.91 g/mol | 204.22 g/mol | 105.99 g/mol |
| Equivalent Weight (Acid-Base) | 389.91 g/eq | 204.22 g/eq | 53.00 g/eq (to methyl orange endpoint) |
| Equivalent Weight (Iodometric) | 32.49 g/eq | N/A | N/A |
| Hygroscopicity | Low | Low | Moderately Hygroscopic |
| Purity | Very High | Very High | High, but can absorb water and CO₂ |
| Versatility | High (dual-purpose) | Moderate (acidimetry only) | Moderate (alkalimetry only) |
Advantages of this compound:
-
Versatility: Its ability to be used as a standard for both strong bases and reducing agents like sodium thiosulfate is a significant advantage, reducing the need to maintain multiple primary standards.
-
High Equivalent Weight in Acid-Base Titrations: This minimizes weighing errors.
-
Stability: It is a stable solid that is not appreciably hygroscopic.
Logical Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthesis and purification workflow for primary standard KH(IO₃)₂.
Caption: Titration workflows for standardizing Na₂S₂O₃ and NaOH.
Conclusion
This compound has firmly established its place as a premier primary standard in analytical chemistry. Its historical development, driven by the need for a versatile and reliable reference material, has culminated in its widespread use in both educational and professional laboratories. The high purity, stability, and dual functionality of KH(IO₃)₂ make it an indispensable tool for accurate quantitative analysis, particularly in the standardization of both basic and reducing titrants. The detailed protocols and comparative data provided in this guide underscore its value and provide a solid foundation for its effective application in research, quality control, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Potassium hydrogen iodate, primary standard, ACS, 99.95-100.05% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]
- 7. This compound, 99% - 13455-24-8 - Manufacturers & Suppliers in India [ottokemi.com]
Unveiling the Acidity: A Technical Guide to Potassium Hydrogen Diiodate Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidic nature of potassium hydrogen diiodate (KH(IO₃)₂) solutions, a compound of significant interest in analytical chemistry and various research and development sectors. This document provides a comprehensive overview of its chemical properties, the equilibrium reactions governing its acidity, and detailed experimental protocols for its characterization.
Core Chemical Characteristics
This compound, also known as potassium biiodate, is an acidic salt with the chemical formula KH(IO₃)₂. It is a white, crystalline solid that is soluble in water. Its acidic nature in aqueous solutions is a key characteristic, making it a valuable primary standard for the standardization of bases.
Dissociation in Aqueous Solution
Upon dissolution in water, this compound dissociates into a potassium ion (K⁺) and a hydrogen diiodate ion ([H(IO₃)₂]⁻). The hydrogen diiodate ion is in equilibrium with iodic acid and iodate (B108269) ions, which ultimately leads to the release of hydronium ions (H₃O⁺), rendering the solution acidic.
The primary equilibrium reaction responsible for the acidity is:
[H(IO₃)₂]⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + 2IO₃⁻(aq)
The presence of the hydrogen ion within the hydrogen diiodate complex allows it to act as a Brønsted-Lowry acid, donating a proton to water.
Quantitative Data on Acidity
The acidic strength of a this compound solution is significant. The pH of these solutions is concentration-dependent. The following table summarizes the available quantitative data.
| Concentration (g/L) | Molarity (mol/L) | pH Range |
| 50 | ~0.128 | 1 - 2 |
Note: The molarity is calculated using the molar mass of KH(IO₃)₂ (389.91 g/mol ).
Experimental Determination of Acidity
The acidity of a this compound solution can be accurately determined through acid-base titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). Both potentiometric titration and titration with a colorimetric indicator are suitable methods.
Chemical Reaction in Titration
The neutralization reaction between this compound and sodium hydroxide is as follows:
KH(IO₃)₂(aq) + NaOH(aq) → KNa(IO₃)₂(aq) + H₂O(l)
This is a 1:1 stoichiometric reaction, which simplifies the calculation of the concentration of the acid.
Experimental Protocol: Potentiometric Titration
Potentiometric titration offers a precise method for determining the equivalence point of the titration without relying on a visual indicator.
Materials:
-
This compound (KH(IO₃)₂)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
-
Volumetric flasks
Procedure:
-
Preparation of KH(IO₃)₂ Solution: Accurately weigh a known mass of dry KH(IO₃)₂ and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration.
-
Titration Setup:
-
Pipette a precise volume of the KH(IO₃)₂ solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill a clean buret with the standardized NaOH solution and record the initial volume.
-
-
Titration:
-
Begin stirring the KH(IO₃)₂ solution at a moderate, constant rate.
-
Start adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.
-
Continue adding the titrant until the pH begins to plateau in the basic region.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.
-
Use the volume of NaOH at the equivalence point and its known concentration to calculate the concentration of the KH(IO₃)₂ solution.
-
Visualizing the Experimental Workflow
The logical flow of the potentiometric titration experiment can be visualized using the following diagram generated with Graphviz.
Ruthenium(III) Chloride (CAS 13455-24-8): A Comprehensive Technical Guide for Researchers
Abstract
Ruthenium(III) chloride, identified by CAS number 13455-24-8, is a significant compound of ruthenium, existing typically as a hydrate (B1144303) (RuCl₃·xH₂O). It serves as a primary precursor for the synthesis of a vast array of other ruthenium compounds. Its utility spans from industrial catalysis to pioneering applications in medicinal chemistry, particularly in the development of novel anticancer agents. This document provides an in-depth overview of the physicochemical properties, primary applications, and relevant experimental considerations for professionals in research and drug development.
Physicochemical Properties
Ruthenium(III) chloride is a compound that can exist in both anhydrous and hydrated forms, with the hydrated form being more common in laboratory settings. The properties of these forms are summarized below.
| Property | Anhydrous Ruthenium(III) Chloride | Hydrated Ruthenium(III) Chloride |
| CAS Number | 10049-08-8 | 13455-24-8 |
| Molecular Formula | RuCl₃ | RuCl₃·xH₂O |
| Molecular Weight | 207.43 g/mol | Variable |
| Appearance | Black solid | Reddish-brown to black solid |
| Melting Point | >500 °C (decomposes) | Decomposes |
| Solubility in Water | Insoluble | Soluble |
| Solubility in other solvents | Insoluble in most solvents | Soluble in alcohols |
Key Applications in Research and Development
Ruthenium(III) chloride is a versatile starting material with numerous applications in both academic and industrial research.
Catalysis
It is a precursor for many catalytically active ruthenium complexes. These catalysts are employed in a variety of organic transformations, including:
-
Olefin metathesis
-
Hydrogenation reactions
-
Oxidation reactions
Precursor for Ruthenium Complexes
The majority of ruthenium chemistry begins with Ruthenium(III) chloride. It is the starting point for the synthesis of organometallic and coordination complexes of ruthenium, which are studied for their interesting electronic, magnetic, and photochemical properties.
Drug Development and Medicinal Chemistry
A significant area of research is the development of ruthenium-based anticancer drugs. Ruthenium complexes have shown promise as alternatives to platinum-based drugs like cisplatin, potentially offering a different mechanism of action and a more favorable side effect profile. Ruthenium(III) chloride is a common starting material for the synthesis of these novel therapeutic agents.
Experimental Protocols
Synthesis of a Ruthenium-Based Anticancer Precursor: [Ru(DMSO)₄Cl₂]
This protocol outlines the synthesis of an important intermediate used in the development of ruthenium-based drugs.
Materials:
-
Hydrated Ruthenium(III) chloride (RuCl₃·xH₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
A solution of hydrated Ruthenium(III) chloride in a mixture of DMSO and a small amount of hydrochloric acid is heated to reflux.
-
The reaction mixture is maintained at reflux for several hours, during which the color of the solution will change, indicating the formation of the complex.
-
After cooling to room temperature, the product is precipitated by the addition of ethanol or another suitable anti-solvent.
-
The precipitated solid is collected by vacuum filtration, washed with ethanol and diethyl ether to remove any unreacted starting materials and impurities.
-
The product is dried under vacuum to yield the [Ru(DMSO)₄Cl₂] complex.
Visualization of Logical Relationships and Workflows
Synthesis Workflow for Ruthenium-Based Drug Precursors
The following diagram illustrates the general workflow for the synthesis of a ruthenium-based drug precursor from Ruthenium(III) chloride.
Caption: A generalized workflow for synthesizing ruthenium drug precursors.
Conceptual Signaling Pathway for Ruthenium-Based Anticancer Drugs
While the exact mechanisms are still under investigation and vary between different ruthenium complexes, a generalized potential mechanism of action is depicted below.
A Technical Guide to the Molecular Formula and Weight of Potassium Hydrogen Diiodate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical formula and molecular weight of potassium hydrogen diiodate (also known as potassium biiodate). This compound is a valuable reagent in analytical chemistry, particularly in iodometric titrations, and serves as a primary standard.[1] Its stability and precise stoichiometry make it a critical component in various laboratory and developmental applications.[1]
Chemical Formula and Structure
This compound is an inorganic compound, an acid salt containing potassium cations (K⁺) and biiodate anions [H(IO₃)₂⁻]. The most common and structurally informative representation of its chemical formula is KH(IO₃)₂ .[1][2][3]
Alternatively, the formula can be expressed in the Hill system as HI₂KO₆ .[3][4][5][6][7] This format lists the elements alphabetically (after Carbon, which is not present, and Hydrogen), providing a standardized representation.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The accepted molecular weight for this compound is 389.91 g/mol .[1][2][4][5]
The table below outlines the atomic weights of each element in the KH(IO₃)₂ formula and demonstrates the calculation of the total molecular weight.
| Constituent Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Potassium | K | 1 | 39.098 | 39.098 |
| Hydrogen | H | 1 | 1.008 | 1.008 |
| Iodine | I | 2 | 126.904 | 253.808 |
| Oxygen | O | 6 | 15.999 | 95.994 |
| Total | KH(IO₃)₂ | 389.908 |
Note: The commonly cited molecular weight is 389.91 g/mol , which is the rounded value of the calculated sum.[1][2][4][5]
Methodology for Molecular Weight Calculation
This section details the standard procedure for calculating the molecular weight of a chemical compound from its formula, using this compound as the example.
-
Identify the Chemical Formula : Obtain the verified chemical formula of the compound. For this compound, this is KH(IO₃)₂.
-
List Constituent Elements : Deconstruct the formula into its constituent elements: Potassium (K), Hydrogen (H), Iodine (I), and Oxygen (O).
-
Determine Atom Count : Count the number of atoms for each element in the formula.
-
K: 1
-
H: 1
-
I: 2
-
O: 3 * 2 = 6
-
-
Obtain Standard Atomic Weights : Refer to the IUPAC Periodic Table for the standard atomic weight of each element.
-
Calculate Total Mass : For each element, multiply its atom count by its standard atomic weight to find the total mass contribution.
-
Sum for Molecular Weight : Sum the total mass contributions of all elements to arrive at the final molecular weight of the compound.
The logical flow for this calculation is visualized in the diagram below.
Visualization of Molecular Composition
To understand the elemental makeup of this compound, the following diagram illustrates the relationship between the compound and its constituent atoms.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, GR 99.5% 13455-24-8 India [ottokemi.com]
- 7. CAS RN 13455-24-8 | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note: Standardization of Sodium Thiosulfate Using Potassium Hydrogen Diiodate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium thiosulfate (B1220275) (Na₂S₂O₃) is a crucial reagent in analytical chemistry, primarily used as a titrant in iodometric titrations.[1][2] Iodometry is an indirect titration method where an oxidizing agent is reacted with excess iodide ions to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.[3] However, sodium thiosulfate solutions are not stable over long periods and their concentration can change due to factors like bacterial action, acidity, and exposure to light. Therefore, for accurate and reliable analytical results, it is imperative to standardize the sodium thiosulfate solution periodically.
Potassium hydrogen diiodate, KH(IO₃)₂, is an excellent primary standard for this purpose.[4][5][6] It is a stable, non-hygroscopic solid with a high purity and a large molar mass, which minimizes weighing errors.[4][6] The standardization process is based on a redox reaction where a known amount of this compound reacts with an excess of potassium iodide (KI) in an acidic medium to liberate a precise amount of iodine (I₂).[7][8] This liberated iodine is then titrated with the sodium thiosulfate solution to a sharp endpoint, typically detected using a starch indicator.[9][10]
Principle of Standardization
The standardization is a two-step iodometric process:
-
Liberation of Iodine: A precisely weighed amount of the primary standard, this compound, reacts with an excess of potassium iodide in an acidic solution (e.g., using sulfuric acid). The iodate (B108269) ions (IO₃⁻) from KH(IO₃)₂ oxidize the iodide ions (I⁻) to form a stoichiometric amount of iodine (I₂). The solution turns a distinct yellow-brown color due to the formation of the triiodide ion (I₃⁻), which is more soluble in water than I₂.[9]
-
Titration with Thiosulfate: The liberated iodine is then immediately titrated with the sodium thiosulfate solution. The thiosulfate ions (S₂O₃²⁻) reduce the iodine back to iodide ions, causing the yellow-brown color to fade. When the solution becomes pale yellow, a starch indicator is added, forming a deep blue-black complex with the remaining iodine.[10][11] The titration is continued dropwise until the blue-black color disappears, indicating that all the iodine has been consumed. This is the endpoint of the titration.[9][10]
Governing Chemical Reactions:
-
Iodine Liberation: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[9] (Note: For KH(IO₃)₂, the overall reaction involves the diiodate ion) KH(IO₃)₂ + 10KI + 11H⁺ → 11K⁺ + 6I₂ + 6H₂O A more direct representation involving the iodate from KH(IO₃)₂ is: 2IO₃⁻ + 10I⁻ + 12H⁺ → 6I₂ + 6H₂O
-
Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[10]
From the stoichiometry, 1 mole of KH(IO₃)₂ ultimately reacts with 12 moles of Na₂S₂O₃. However, it is often simpler to calculate based on the liberated iodine. One mole of KIO₃ liberates 3 moles of I₂, which then react with 6 moles of Na₂S₂O₃.[1]
Experimental Protocols
Preparation of 0.01 M this compound (Primary Standard)
Materials:
-
This compound [KH(IO₃)₂], analytical reagent grade
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Dry the this compound at 105°C for 1-2 hours and cool in a desiccator.[5]
-
Accurately weigh approximately 0.3899 g of the dried KH(IO₃)₂ using an analytical balance.[4]
-
Carefully transfer the weighed solid into a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and swirl gently to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
Preparation of ~0.1 M Sodium Thiosulfate Solution
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water (freshly boiled and cooled)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
1000 mL volumetric flask
-
Analytical balance
Procedure:
-
Weigh approximately 24.8 g of sodium thiosulfate pentahydrate.[2][7]
-
Transfer the solid to a 1000 mL volumetric flask.
-
Add approximately 0.2 g of sodium carbonate to act as a stabilizer.[2]
-
Add 800 mL of freshly boiled and cooled deionized water and swirl until the solid is completely dissolved.[7]
-
Dilute to the 1000 mL mark with the boiled deionized water.
-
Mix the solution thoroughly. It is recommended to let the solution stand for 24 hours before standardization.
Preparation of Starch Indicator Solution (1%)
Materials:
-
Soluble starch
-
Deionized water
Procedure:
-
Make a paste by triturating 1 g of soluble starch with about 5 mL of deionized water.[7]
-
Bring 100 mL of deionized water to a boil in a separate beaker.
-
Pour the starch paste into the boiling water with continuous stirring.[7]
-
Boil for another minute until the solution becomes clear or opalescent.
-
Allow the solution to cool. This solution should be prepared fresh daily as it deteriorates quickly.[9]
Standardization Titration Procedure
Materials & Equipment:
-
Prepared 0.01 M KH(IO₃)₂ solution
-
Prepared ~0.1 M Na₂S₂O₃ solution
-
Potassium iodide (KI), solid
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Starch indicator solution
-
25 mL pipette
-
50 mL burette
-
250 mL Erlenmeyer flasks (x3)
-
Graduated cylinders
Procedure:
-
Rinse and fill the 50 mL burette with the ~0.1 M sodium thiosulfate solution, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
-
Using a pipette, accurately transfer 25.00 mL of the standard 0.01 M this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of solid potassium iodide and 5 mL of 1 M sulfuric acid to the flask.[7][12] Swirl gently to dissolve the KI. The solution will turn a dark yellow-brown.
-
Immediately begin titrating with the sodium thiosulfate solution, swirling the flask continuously.[5]
-
Continue the titration until the dark yellow-brown color fades to a pale yellow.[9][10]
-
Add 1-2 mL of the freshly prepared starch indicator solution. The solution will turn a deep blue-black color.[9][11]
-
Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.[10]
-
Record the final burette reading.
-
Repeat the titration at least two more times with fresh aliquots of the KH(IO₃)₂ solution. The volumes of titrant used should agree to within 0.1 mL.[9]
Data Presentation and Calculations
Example Titration Data
| Trial | Mass of KH(IO₃)₂ (g) in 100mL | Volume of KH(IO₃)₂ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) |
| 1 | 0.3899 | 25.00 | 0.10 | 24.15 | 24.05 |
| 2 | 0.3899 | 25.00 | 0.25 | 24.32 | 24.07 |
| 3 | 0.3899 | 25.00 | 0.15 | 24.23 | 24.08 |
Calculation of Sodium Thiosulfate Molarity
-
Calculate the molarity of the KH(IO₃)₂ solution:
-
Molar Mass of KH(IO₃)₂ = 389.91 g/mol [4]
-
Molarity = (Mass of KH(IO₃)₂) / (Molar Mass × Volume in L)
-
Molarity = (0.3899 g) / (389.91 g/mol × 0.100 L) = 0.0100 M
-
-
Calculate the moles of I₂ liberated:
-
From the reaction 2IO₃⁻ + 10I⁻ + 12H⁺ → 6I₂ + 6H₂O, 1 mole of KH(IO₃)₂ (which contains 2 moles of IO₃⁻) produces 6 moles of I₂.
-
Moles of KH(IO₃)₂ in 25 mL = 0.0100 mol/L × 0.02500 L = 0.000250 moles
-
Moles of I₂ = Moles of KH(IO₃)₂ × 6 = 0.000250 × 6 = 0.00150 moles
-
-
Calculate the molarity of the Na₂S₂O₃ solution:
-
From the reaction I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻, 1 mole of I₂ reacts with 2 moles of S₂O₃²⁻.
-
Moles of Na₂S₂O₃ = Moles of I₂ × 2 = 0.00150 × 2 = 0.00300 moles
-
Molarity of Na₂S₂O₃ = Moles of Na₂S₂O₃ / Average Volume of Na₂S₂O₃ in L
-
Average Volume = (24.05 + 24.07 + 24.08) / 3 = 24.07 mL = 0.02407 L
-
Molarity of Na₂S₂O₃ = 0.00300 moles / 0.02407 L = 0.1246 M
-
Visualizations
Caption: Workflow for the standardization of sodium thiosulfate.
Caption: Chemical reaction pathway for the iodometric titration.
References
- 1. hiranuma.com [hiranuma.com]
- 2. zenodo.org [zenodo.org]
- 3. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained [vedantu.com]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. youtube.com [youtube.com]
- 9. pdst.ie [pdst.ie]
- 10. mccscience.yolasite.com [mccscience.yolasite.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. preparation and standardization of sodium thiosulfate.pptx [slideshare.net]
Determining Ascorbic Acid with Potassium Hydrogen Diiodate: A Detailed Protocol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the determination of ascorbic acid (Vitamin C) using a redox titration with potassium hydrogen diiodate (KH(IO₃)₂). While potassium iodate (B108269) (KIO₃) is more commonly cited, this compound serves as an excellent primary standard for this analysis. The method is based on the oxidation of ascorbic acid by iodine, which is generated in situ from the reaction between this compound and potassium iodide in an acidic medium. This application note details both a direct and a back titration method, offering flexibility for different sample matrices and concentrations.
Principle
The determination of ascorbic acid using this compound is an iodometric titration. The fundamental principle involves the reaction of ascorbic acid with a precisely known amount of iodine. The iodine is generated in the reaction flask by the addition of this compound to a solution containing an excess of potassium iodide and acid.
The key reactions are as follows:
-
Generation of Iodine: In an acidic solution, hydrogen diiodate ions react with excess iodide ions to produce a stoichiometric amount of iodine. KH(IO₃)₂ + 10KI + 9H₂SO₄ → 6I₂ + 11KHSO₄ + 4H₂O
-
Reaction with Ascorbic Acid: The liberated iodine then rapidly oxidizes ascorbic acid to dehydroascorbic acid. C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺
The endpoint of the titration is detected using a starch indicator. As long as ascorbic acid is present, the iodine generated is consumed. Once all the ascorbic acid has been oxidized, the first excess of iodine reacts with the starch to form a deep blue-black complex, signaling the endpoint.[1][2][3]
Experimental Protocols
Two primary methods can be employed for this analysis: a direct titration for straightforward samples and a back titration, which is particularly useful for samples where a slow reaction is anticipated or when the sample is colored.
Reagent Preparation
Proper preparation of reagents is critical for accurate results.
| Reagent | Preparation Instructions |
| Standard this compound Solution (approx. 0.01 N) | Accurately weigh approximately 0.325 g of primary standard grade this compound (KH(IO₃)₂). Quantitatively transfer to a 1 L volumetric flask, dissolve in distilled water, and dilute to the mark. Mix thoroughly. Calculate the exact normality. |
| Potassium Iodide (KI) Solution (10% w/v) | Dissolve 10 g of KI in 100 mL of distilled water. Store in a dark, amber bottle to prevent oxidation. |
| Sulfuric Acid (H₂SO₄) Solution (1 M) | Slowly add 56 mL of concentrated sulfuric acid to approximately 800 mL of distilled water in a beaker, with constant stirring. Allow to cool and then dilute to 1 L with distilled water. |
| Starch Indicator Solution (0.5% w/v) | Make a paste of 0.5 g of soluble starch in a small amount of cold distilled water. Pour this paste into 100 mL of boiling distilled water with continuous stirring. Cool before use. This solution should be prepared fresh daily. |
| Standard Sodium Thiosulfate (B1220275) Solution (approx. 0.1 N) (for back titration) | Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 L of freshly boiled and cooled distilled water. Add about 0.1 g of sodium carbonate as a stabilizer. Store in a well-stoppered amber bottle. This solution must be standardized against the primary standard this compound. |
Standardization of Sodium Thiosulfate Solution (for back titration)
-
Pipette 25.00 mL of the standard this compound solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid.
-
Immediately titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears completely.
-
Repeat the titration at least two more times and calculate the average normality of the sodium thiosulfate solution.
Sample Preparation
| Sample Type | Preparation Protocol |
| Vitamin C Tablets | Weigh and finely powder a known number of tablets (e.g., 10) to determine the average tablet weight. Accurately weigh a portion of the powder equivalent to about 100-150 mg of ascorbic acid. Dissolve in 100 mL of distilled water. Some insoluble binder may remain. |
| Fruit Juices | Strain fresh juice through cheesecloth to remove pulp and seeds.[2] For packaged juices, this may also be necessary if pulp is present. The juice can often be used directly or may require dilution with distilled water if the vitamin C content is high. |
| Fruits and Vegetables | Accurately weigh a 100 g sample and blend with about 50 mL of distilled water. Filter the mixture and wash the residue with several small portions of distilled water. Collect the filtrate and washings in a volumetric flask and dilute to a known volume (e.g., 250 mL). |
Protocol 1: Direct Titration
This method is suitable for clear or lightly colored samples.
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid.
-
Add 2 mL of starch indicator solution.
-
Titrate immediately with the standardized this compound solution.
-
The endpoint is reached when the solution shows the first permanent trace of a dark blue-black color.[1]
-
Record the volume of the titrant used.
-
Repeat the titration with two more aliquots of the sample solution to ensure concordant results.
Experimental Workflow: Direct Titration
Caption: Workflow for the direct titration of ascorbic acid.
Protocol 2: Back Titration
This method is advantageous for colored samples or when the reaction between ascorbic acid and iodine is slow.
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Add a precisely known excess volume of the standard this compound solution (e.g., 50.00 mL).
-
Add 10 mL of 10% potassium iodide solution and 10 mL of 1 M sulfuric acid. The solution will turn a dark reddish-brown due to the liberated iodine.
-
Allow the reaction to proceed for about 5 minutes, protecting the flask from direct sunlight.
-
Titrate the excess iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.[4]
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration by repeating the procedure without the sample to determine the total amount of iodine generated by the this compound.
Signaling Pathway: Redox Reactions
Caption: Key redox reactions in the titration process.
Data Presentation and Calculations
All quantitative data should be recorded in a structured format for clarity and ease of comparison.
Table 1: Standardization of Sodium Thiosulfate (Example Data)
| Trial | Volume of KH(IO₃)₂ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ (mL) |
| 1 | 25.00 | 0.10 | 24.95 | 24.85 |
| 2 | 25.00 | 0.25 | 25.15 | 24.90 |
| 3 | 25.00 | 0.15 | 25.00 | 24.85 |
| Average | 24.87 |
Table 2: Direct Titration of Ascorbic Acid Sample (Example Data)
| Trial | Sample Volume (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KH(IO₃)₂ (mL) |
| 1 | 25.00 | 0.50 | 15.60 | 15.10 |
| 2 | 25.00 | 0.20 | 15.25 | 15.05 |
| 3 | 25.00 | 0.35 | 15.45 | 15.10 |
| Average | 15.08 |
Calculations
For Direct Titration:
-
Normality of KH(IO₃)₂ (N_KHIO32): N = (grams of KH(IO₃)₂) / (Equivalent Weight of KH(IO₃)₂ * Volume in L) The equivalent weight of KH(IO₃)₂ in this reaction is its molar mass (389.912 g/mol ) divided by 12, as 1 mole of KH(IO₃)₂ produces 6 moles of I₂, which is equivalent to 12 electrons.
-
Equivalents of KH(IO₃)₂ used: Equivalents = N_KHIO32 * Volume of KH(IO₃)₂ used (in L)
-
Equivalents of Ascorbic Acid in sample: At the endpoint, Equivalents of KH(IO₃)₂ = Equivalents of Ascorbic Acid
-
Mass of Ascorbic Acid (in g): Mass = Equivalents of Ascorbic Acid * Equivalent Weight of Ascorbic Acid The equivalent weight of ascorbic acid (C₆H₈O₆) is its molar mass (176.12 g/mol ) divided by 2, as it loses 2 electrons upon oxidation.
-
Concentration of Ascorbic Acid (in mg/mL): Concentration = (Mass of Ascorbic Acid in mg) / (Volume of sample aliquot in mL)
For Back Titration:
-
Total equivalents of I₂ generated: Equivalents_total = N_KHIO32 * Volume of KH(IO₃)₂ added (in L)
-
Equivalents of excess I₂ (from thiosulfate titration): Equivalents_excess = N_Na2S2O3 * Volume of Na₂S₂O₃ used (in L)
-
Equivalents of I₂ reacted with Ascorbic Acid: Equivalents_reacted = Equivalents_total - Equivalents_excess
-
Mass of Ascorbic Acid (in g): Mass = Equivalents_reacted * Equivalent Weight of Ascorbic Acid
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.
-
Handle concentrated sulfuric acid with extreme care in a fume hood.
-
This compound and potassium iodide can be harmful if ingested. Avoid contact with skin and eyes.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes: Potassium Hydrogen Diiodate in Iodometric Redox Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrogen diiodate, KH(IO₃)₂, is a robust and highly pure primary standard, making it an excellent choice for a wide range of applications in analytical chemistry, particularly in iodometric redox titrations.[1][2] Its stability, high molecular weight, and non-hygroscopic nature ensure that standard solutions can be prepared with a high degree of accuracy.[2] These application notes provide detailed protocols for the use of this compound in the standardization of sodium thiosulfate (B1220275) and the subsequent determination of analytes such as ascorbic acid and sulfite.
Principle of Iodometric Titration using this compound
The core principle of using this compound in iodometric titrations involves a two-step reaction process. First, in the presence of excess potassium iodide (KI) and an acidic solution, a precise amount of this compound liberates a stoichiometric quantity of iodine (I₂).
Reaction 1: Liberation of Iodine KH(IO₃)₂ + 10KI + 11H⁺ → 6I₂ + 11K⁺ + 6H₂O
The liberated iodine is then titrated with a sodium thiosulfate (Na₂S₂O₃) solution. The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with excess iodine. The disappearance of this blue color marks the completion of the reaction.
Reaction 2: Titration of Iodine I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | KH(IO₃)₂ |
| Molecular Weight | 389.91 g/mol |
| Purity (Assay by titration) | 99.95 - 100.05%[2] |
| Appearance | White crystalline powder[2] |
| Solubility in Water | Sparingly and slowly soluble |
Table 2: Representative Data for Standardization of 0.1 M Sodium Thiosulfate
| Trial | Mass of KH(IO₃)₂ (g) | Molarity of KH(IO₃)₂ (M) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity of Na₂S₂O₃ (M) |
| 1 | 0.1285 | 0.0033 | 20.10 | 0.0995 |
| 2 | 0.1302 | 0.0033 | 20.35 | 0.0993 |
| 3 | 0.1293 | 0.0033 | 20.20 | 0.0994 |
| Average | 0.0994 |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.01 M this compound Solution
Materials:
-
This compound (KH(IO₃)₂), primary standard grade
-
Deionized water
-
1000 mL volumetric flask
-
Analytical balance
-
Weighing paper
Procedure:
-
Accurately weigh approximately 3.899 g of previously dried this compound onto a weighing paper using an analytical balance.
-
Quantitatively transfer the weighed KH(IO₃)₂ into a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water to the flask and swirl gently to dissolve the solid. The dissolution may be slow.
-
Once the solid is completely dissolved, dilute the solution to the calibration mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact molarity of the solution based on the mass of KH(IO₃)₂ used.
Protocol 2: Standardization of a ~0.1 M Sodium Thiosulfate Solution
Materials:
-
Standard 0.01 M this compound solution
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O) solution (to be standardized)
-
Potassium iodide (KI), solid
-
Sulfuric acid (H₂SO₄), 1 M
-
Starch indicator solution (1%)
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
25 mL pipette
Procedure:
-
Rinse and fill the 50 mL burette with the sodium thiosulfate solution to be standardized. Record the initial volume.
-
Using a pipette, accurately transfer 25.00 mL of the standard 0.01 M this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of potassium iodide and 10 mL of 1 M sulfuric acid to the flask. Swirl gently to dissolve the KI. The solution will turn a deep yellow-brown due to the liberated iodine.
-
Immediately begin titrating with the sodium thiosulfate solution.
-
Continue the titration until the color of the solution fades to a pale yellow.
-
Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue titrating dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the final volume of the sodium thiosulfate solution.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the molarity of the sodium thiosulfate solution using the average titration volume.
Protocol 3: Determination of Ascorbic Acid in a Vitamin C Tablet
Materials:
-
Standardized ~0.1 M Sodium Thiosulfate solution
-
Standard 0.01 M this compound solution
-
Vitamin C tablet
-
Potassium iodide (KI), solid
-
Sulfuric acid (H₂SO₄), 1 M
-
Starch indicator solution (1%)
-
Mortar and pestle
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Accurately weigh a Vitamin C tablet and then crush it into a fine powder using a mortar and pestle.
-
Quantitatively transfer a known mass of the powdered tablet (e.g., 0.25 g) to a 250 mL volumetric flask, dissolve it in deionized water, and dilute to the mark.
-
Pipette 25.00 mL of this sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of potassium iodide and 10 mL of 1 M sulfuric acid.
-
Add a known excess volume (e.g., 50.00 mL) of the standard 0.01 M this compound solution. The solution will turn dark as iodine is liberated and some is consumed by the ascorbic acid.
-
Titrate the excess, unreacted iodine with the standardized ~0.1 M sodium thiosulfate solution, following steps 5-8 from Protocol 2.
-
Calculate the amount of iodine that reacted with the ascorbic acid (total iodine liberated minus the excess iodine titrated).
-
From this, calculate the mass of ascorbic acid in the aliquot and, subsequently, in the original tablet.
Mandatory Visualizations
Caption: Experimental workflow for iodometric titration.
Caption: Chemical reaction pathway for the titration.
References
Application of Potassium Biiodate in Pharmaceutical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium biiodate (KH(IO₃)₂) is a versatile and stable primary standard with significant applications in pharmaceutical analysis.[1] Its utility stems from its role as a potent oxidizing agent in iodometric and iodatometric titrations, allowing for the precise quantification of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of potassium biiodate in the analysis of several key pharmaceuticals.
Potassium biiodate can be used both as a basimetric and an oxidimetric standard.[2] It offers the advantage of a high equivalent weight, particularly in the standardization of bases.[1][2] In redox titrations, it serves as a stable source of iodine, which is liberated in the presence of potassium iodide and an acidic medium. The liberated iodine can then be used to titrate reducing agents.
Principle of Iodometric Titration using Potassium Biiodate
The fundamental principle behind the use of potassium biiodate in the analysis of reducing drugs is a redox reaction. In an acidic solution and in the presence of excess potassium iodide (KI), potassium biiodate (or potassium iodate (B108269), KIO₃) liberates a precise amount of iodine (I₂). This liberated iodine then oxidizes the analyte (the drug). The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with excess iodine.
The key reactions are as follows:
-
Liberation of Iodine: KH(IO₃)₂ + 10KI + 11H⁺ → 6I₂ + 11K⁺ + 6H₂O or more commonly with potassium iodate: KIO₃ + 5KI + 6H⁺ → 3I₂ + 6K⁺ + 3H₂O
-
Reaction with the Analyte (using Ascorbic Acid as an example): C₆H₈O₆ (Ascorbic Acid) + I₂ → C₆H₆O₆ (Dehydroascorbic Acid) + 2I⁻ + 2H⁺
-
Endpoint Detection: I₂ + Starch → Blue-Black Complex
A back-titration method can also be employed, where a known excess of potassium biiodate is added to the analyte, and the unreacted iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Application 1: Determination of Ascorbic Acid (Vitamin C)
The quantification of ascorbic acid in pharmaceutical preparations is a common application of potassium biiodate. The method is reliable, cost-effective, and can be readily implemented in most laboratory settings.
Quantitative Data Summary
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0.002 – 0.02 mol L⁻¹ (Potentiometric) | [3] |
| 0.2 – 1.4 ppm (UV-Vis Spectrophotometric) | [4] | |
| Accuracy (% Recovery) | 95.38% - 105.00% | [3] |
| 98.7% - 100.5% (HPLC) vs. 98% - 104% (Titration) | [5] | |
| 99.45% - 101.48% | [4] | |
| Precision (% RSD) | Repeatability: 1.86% | [3] |
| Intermediate Precision: 1.95% | [3] | |
| Intraday and Interday: < 5% | [5] | |
| Limit of Detection (LOD) | 1.0 mg (Titration) | [5] |
| 0.50 ppm (UV-Vis Spectrophotometric) | [4] | |
| Limit of Quantification (LOQ) | 3.0 mg (Titration) | [5] |
| 5.02 ppm (UV-Vis Spectrophotometric) | [4] |
Experimental Protocol: Titrimetric Determination of Ascorbic Acid in Tablets
This protocol is based on the direct titration of ascorbic acid with a standardized potassium iodate solution.
1. Reagents and Solutions:
-
Potassium Iodate (KIO₃) Standard Solution (0.01 M): Accurately weigh approximately 2.14 g of analytical grade KIO₃ (previously dried at 110°C to a constant weight) and dissolve it in 1000 mL of deionized water in a volumetric flask.
-
Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.
-
Sulfuric Acid (H₂SO₄) Solution (1 M): Slowly add 56 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, cool, and dilute to 1000 mL.
-
Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Cool before use.
2. Sample Preparation:
-
Weigh and finely powder not fewer than 20 vitamin C tablets.
-
Accurately weigh a portion of the powder equivalent to about 100-150 mg of ascorbic acid and transfer it to a 250 mL conical flask.
-
Dissolve the sample in approximately 100 mL of deionized water.
3. Titration Procedure:
-
To the sample solution in the conical flask, add 5 mL of 1 M sulfuric acid and 5 mL of 10% potassium iodide solution.
-
Add 1 mL of starch indicator solution.
-
Titrate immediately with the standardized 0.01 M potassium iodate solution.
-
The endpoint is reached when the solution turns a permanent pale blue or dark blue-black color.
-
Record the volume of the KIO₃ solution used.
-
Perform a blank titration using the same quantities of reagents but without the ascorbic acid sample.
4. Calculation:
The amount of ascorbic acid in the sample is calculated using the following formula:
Amount of Ascorbic Acid (mg) = (V_sample - V_blank) × M_KIO₃ × (Molecular Weight of Ascorbic Acid / Stoichiometric Factor)
Where:
-
V_sample = Volume of KIO₃ solution used for the sample (mL)
-
V_blank = Volume of KIO₃ solution used for the blank (mL)
-
M_KIO₃ = Molarity of the potassium iodate solution (mol/L)
-
Molecular Weight of Ascorbic Acid = 176.12 g/mol
-
Stoichiometric Factor = 2 (based on the reaction stoichiometry where 1 mole of KIO₃ is equivalent to 3 moles of I₂, and 1 mole of I₂ reacts with 1 mole of ascorbic acid, but the direct titration reaction is often considered as 1 mole of KIO₃ reacting with 3 moles of ascorbic acid).
Application 2: Determination of Captopril (B1668294)
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, can be assayed using an iodometric titration with potassium iodate. The thiol group in the captopril molecule is oxidized by the liberated iodine.
Quantitative Data Summary
| Parameter | Reported Value(s) | Reference(s) |
| Applicable Range (Titrimetric) | 1-12 mg | [6] |
| Applicable Range (Spectrophotometric) | 120-520 µg/mL | [7] |
| 50-400 µg/mL | [6] | |
| Accuracy (% Recovery) | 96.6% - 98.5% | |
| Precision (% RSD) | < 2% | [6] |
Experimental Protocol: Titrimetric Determination of Captopril in Bulk Drug
This protocol is adapted from official pharmacopeial methods.[8]
1. Reagents and Solutions:
-
Potassium Iodate (KIO₃) Volumetric Solution (0.01 mol/L): Prepare as described for the ascorbic acid assay.
-
Sulfuric Acid (~190 g/L) TS: Prepare by diluting concentrated sulfuric acid with deionized water.
-
Potassium Iodide (KI): Analytical reagent grade solid.
-
Starch TS: Prepare as described for the ascorbic acid assay.
2. Sample Preparation:
-
Accurately weigh about 0.3 g of the captopril substance.
-
Dissolve in 100 mL of deionized water in a suitable flask.
3. Titration Procedure:
-
To the dissolved sample, add 10 mL of sulfuric acid (~190 g/L) TS and 1 g of potassium iodide.
-
Mix the contents of the flask thoroughly.
-
Titrate with 0.01 mol/L potassium iodate volumetric solution, using starch TS as an indicator, which is added towards the end of the titration.
-
The endpoint is the appearance of a permanent blue color.
-
Perform a blank titration by repeating the procedure without the captopril sample.
4. Calculation:
The amount of captopril is calculated from the difference between the titration volumes of the blank and the sample.
Each mL of 0.01 mol/L potassium iodate VS is equivalent to 13.04 mg of C₉H₁₅NO₃S.[8]
Amount of Captopril (mg) = (V_blank - V_sample) × M_KIO₃ × 13.04
Where:
-
V_blank = Volume of KIO₃ solution used for the blank (mL)
-
V_sample = Volume of KIO₃ solution used for the sample (mL)
-
M_KIO₃ = Molarity of the potassium iodate solution (mol/L)
Application 3: Determination of Isoniazid (B1672263)
Isoniazid, a primary antitubercular drug, can be determined by indirect iodometric titration. A direct titration with potassium biiodate is less common. The following protocol describes a method involving treatment with an excess of iodine, followed by back-titration.
Quantitative Data Summary
| Parameter | Reported Value(s) | Reference(s) |
| Applicable Range (Titrimetric) | 1.5-15.0 mg (Non-aqueous titration) | [9] |
| Accuracy (% Recovery) | 100.06% - 102.87% (HPLC) | [10] |
| 98% - 102% (UV-Vis Spectrophotometric) | [11] | |
| Relative Error ≤ 2.6% (Non-aqueous titration) | [9] | |
| Precision (% RSD) | Intraday and Interday: < 3% (Non-aqueous titration) | [9] |
| Intraday: < 2.0% (HPLC) | [10] |
Experimental Protocol: Indirect Iodometric Determination of Isoniazid
1. Reagents and Solutions:
-
Iodine Solution (0.1 M): Prepare and standardize as per standard laboratory procedures.
-
Sodium Bicarbonate (NaHCO₃) Solution (0.1 M): Dissolve 8.4 g of NaHCO₃ in 1000 mL of deionized water.
-
Nitric Acid (HNO₃) Solution (0.1 M): Prepare by appropriate dilution of concentrated nitric acid.
-
Silver Nitrate (B79036) (AgNO₃) Standard Solution (0.1 M): Prepare and standardize as per standard laboratory procedures.
-
Potentiometric Titration Setup with a Silver Electrode.
2. Sample Preparation:
-
Weigh and powder 20 isoniazid tablets.
-
Accurately weigh a quantity of the powder equivalent to about 250 mg of isoniazid, dissolve it in deionized water, and dilute to 250 mL in a volumetric flask.
-
Filter the solution if necessary.
3. Titration Procedure:
-
Take a suitable aliquot (e.g., 5.0 mL) of the sample solution containing 1.0-14.0 mg of isoniazid.
-
Add 10.0 mL of 0.1 M sodium bicarbonate solution.
-
Add 0.1 M ethanolic iodine solution dropwise until a yellow color persists for one minute.
-
Acidify the solution to pH 3.0 with 0.1 M nitric acid.
-
Titrate the iodide produced with a standard 0.1 M silver nitrate solution potentiometrically.
-
The endpoint is determined from the inflection point of the titration curve.
4. Calculation:
The amount of isoniazid is calculated based on the stoichiometry of the reaction where one mole of isoniazid reacts to produce one mole of iodide.
Application 4: Notes on the Analysis of Furosemide (B1674285)
Direct redox titration of furosemide with potassium biiodate is not a commonly reported method in pharmaceutical analysis. Furosemide does not possess a readily oxidizable functional group suitable for this type of titration under standard conditions.
Alternative titrimetric methods for the assay of furosemide in pharmaceutical formulations are available, primarily based on acid-base chemistry. For instance, furosemide, being a weak acid, can be titrated with a strong base like sodium hydroxide (B78521) in a non-aqueous medium such as dimethylformamide, using an indicator like bromothymol blue.
Visualizations
General Workflow for Titrimetric Analysis
Caption: General workflow for the titrimetric analysis of pharmaceuticals using potassium biiodate.
Principle of Indirect Iodometric Titration
Caption: The principle of iodometric titration using potassium iodate for pharmaceutical analysis.
References
- 1. Determination of isoniazid in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric and titrimetric assay of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of simultaneous volumetric and spectrophotometric methods for the determination of captopril in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. iajps.com [iajps.com]
- 11. pharmacyinfoline.com [pharmacyinfoline.com]
Potassium Hydrogen Diiodate in Organic Synthesis: An Overview of Current Knowledge
Despite its established role as a potent oxidizing agent and a stable source of iodine in analytical chemistry, the application of potassium hydrogen diiodate (KH(IO₃)₂) as a direct catalyst in organic synthesis reactions appears to be a niche and underexplored area of research. A comprehensive review of available scientific literature reveals a significant lack of specific, detailed protocols and quantitative data for its use as a primary catalyst in common organic transformations.
While iodine and other hypervalent iodine compounds are well-documented as versatile catalysts for a wide range of organic reactions, including oxidations, cyclizations, and C-C bond formations, this compound is more frequently cited for its stoichiometric role as an oxidant. Its application in the synthesis of iodine-containing pharmaceuticals and as a reagent in various analytical procedures is well-established.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Researchers and drug development professionals interested in iodine-mediated catalysis are therefore directed towards the more extensively studied applications of molecular iodine and other hypervalent iodine reagents. These areas offer a wealth of established protocols and a deeper understanding of the underlying catalytic principles.
Limitations in Generating Application Notes and Protocols
Due to the scarcity of specific examples of this compound as a catalyst in organic synthesis, it is not possible to provide the detailed Application Notes and Protocols as initially requested. The creation of such documents requires a solid foundation of peer-reviewed research with reproducible experimental data, including:
-
Specific Reaction Examples: Concrete instances of organic reactions where KH(IO₃)₂ is the primary catalyst.
-
Quantitative Data: Detailed information on reaction yields, catalyst loading, reaction times, and temperature.
-
Experimental Protocols: Step-by-step methodologies for carrying out the catalyzed reactions.
-
Mechanistic Insights: Elucidation of the catalytic cycle or the role of KH(IO₃)₂ in the reaction mechanism.
Without this fundamental information, any attempt to generate the requested content would be speculative and lack the scientific rigor required for a research and development audience.
Potential Areas for Future Research
The current gap in the literature presents an opportunity for future research. Investigating the potential of this compound as a catalyst could involve:
-
Screening KH(IO₃)₂ in a variety of organic reactions known to be catalyzed by other iodine compounds.
-
Studying the in situ generation of catalytically active species from KH(IO₃)₂.
-
Exploring its use in multicomponent reactions or oxidative cyclization processes.
Such studies would be necessary to unlock any potential catalytic applications of this readily available and stable iodine source.
Logical Relationship Diagram: Current State of Knowledge
Caption: Current understanding of KH(IO₃)₂'s roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 3. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 99% - 13455-24-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]
- 14. Ricca Chemical - Potassium Biiodate [riccachemical.com]
- 15. labtekinc.com [labtekinc.com]
- 16. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Aqueous iodine(III)-mediated stereoselective oxidative cyclization for the synthesis of functionalized fused dihydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Environmental Analysis Using Potassium Hydrogen Diiodate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of potassium hydrogen diiodate as a key reagent in the environmental analysis of water samples. The methods outlined below are robust, reliable, and based on established standard analytical procedures.
Introduction
This compound (KH(IO₃)₂) is a strong oxidizing agent and an excellent primary standard due to its high purity and stability. In environmental analysis, it is primarily used in iodometric titrations to determine the concentration of various reducible pollutants in water. This document focuses on two key applications: the determination of residual chlorine in drinking water and wastewater, and the determination of sulfite (B76179) in industrial effluents and boiler water.
Physicochemical Properties of this compound
| Property | Value |
| Formula | KH(IO₃)₂ |
| Molar Mass | 389.91 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | 1.33 g/100 mL at 15°C |
| Purity (Assay by titration) | 99.95 - 100.05% |
Application 1: Determination of Residual Chlorine in Water
The iodometric method is a standard and widely used technique for determining the total residual chlorine in water samples, suitable for concentrations greater than 1 mg/L.[1]
Principle
Residual chlorine (in the form of Cl₂, HOCl, OCl⁻, and chloramines) liberates free iodine from a potassium iodide (KI) solution at a pH of 8 or less. The liberated iodine, which is proportional to the amount of residual chlorine, is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. This compound is used to standardize the sodium thiosulfate solution. The endpoint of the titration is marked by the disappearance of the blue starch-iodine complex.[1][2]
Chemical Reactions
-
Standardization of Sodium Thiosulfate with this compound: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Reaction of Residual Chlorine with Potassium Iodide: Cl₂ + 2I⁻ → 2Cl⁻ + I₂
-
Titration of Liberated Iodine with Sodium Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Protocol
Reagents:
-
Standard this compound Solution (0.0021 M): Accurately weigh approximately 0.8124 g of primary standard grade this compound, previously dried at 103°C for 1 hour. Dissolve in deionized water and dilute to 1000 mL.
-
Sodium Thiosulfate (Na₂S₂O₃) Solution (approx. 0.1 N): Dissolve 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled deionized water. Add 0.4 g of sodium hydroxide (B78521) as a stabilizer. Store in a brown bottle.
-
Potassium Iodide (KI) Solution (10% w/v): Dissolve 100 g of KI in 1 L of deionized water. Store in a brown bottle in a cool place.
-
Starch Indicator Solution: Dissolve 2 g of soluble starch and 0.2 g of salicylic (B10762653) acid (as a preservative) in 100 mL of hot deionized water.
-
Acetic Acid (1:1): Mix equal volumes of glacial acetic acid and deionized water.
Procedure:
-
Standardization of Sodium Thiosulfate Solution: a. To 80 mL of deionized water, add 1 mL of concentrated sulfuric acid, 10.00 mL of standard this compound solution, and 1 g of potassium iodide. b. Titrate immediately with the 0.1 N sodium thiosulfate solution until the yellow color of the liberated iodine is almost discharged. c. Add 1 mL of starch indicator solution and continue titrating until the blue color disappears. d. Calculate the normality of the sodium thiosulfate solution.
-
Sample Analysis: a. Measure 200 mL of the water sample into a 500-mL Erlenmeyer flask.[3] b. Add 5 mL of acetic acid to reduce the pH to between 3 and 4.[4] c. Add about 1 g of potassium iodide.[2] d. Titrate with the standardized sodium thiosulfate solution until the yellow iodine color becomes faint. e. Add 1 mL of starch indicator solution and continue the titration until the blue color disappears. f. Record the volume of titrant used. g. Perform a blank titration using deionized water and subtract the result from the sample titration volume.
Data Presentation
| Sample Type | Residual Chlorine (mg/L) | Method |
| Drinking Water (Tap) | 1.5 | Iodometric Titration |
| Wastewater Effluent | 2.8 | Iodometric Titration |
| Cooling Tower Water | 5.2 | Iodometric Titration |
Note: The above data are representative examples.
Experimental Workflow
Application 2: Determination of Sulfite in Water
The iodometric titration method is also employed for the determination of sulfite in various water samples, particularly in boiler and industrial process waters where sulfite is used as an oxygen scavenger. This method is suitable for determining sulfite concentrations of 2-3 mg/L and higher.[5]
Principle
In an acidic medium, sulfite (SO₃²⁻) reacts with iodine (I₂). A standard solution of potassium iodide-iodate is used as the titrant, which in the presence of acid, liberates iodine. The liberated iodine then oxidizes the sulfite. The endpoint is reached when all the sulfite has been oxidized, and the excess iodine forms a permanent blue color with a starch indicator.[6][7]
Chemical Reactions
-
Liberation of Iodine from Iodide-Iodate in Acidic Solution: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Reaction of Iodine with Sulfite: SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺
Experimental Protocol
Reagents:
-
Standard Potassium Iodide-Iodate Titrant (0.0125 N): Dissolve 0.4458 g of primary standard grade potassium iodate (B108269) (KIO₃), previously dried at 120°C for 1 hour, and 4.35 g of potassium iodide (KI) in 800 mL of deionized water. Add 0.1 g of sodium bicarbonate and dilute to 1 L.
-
Sulfuric Acid Solution (1 N): Slowly add 28 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Starch Indicator Solution: (As prepared for the residual chlorine determination).
-
EDTA Reagent (Optional): Dissolve 2.5 g of EDTA in 100 mL of deionized water to complex metals that can catalyze sulfite oxidation.[6]
Procedure:
-
Sample Collection and Preparation: a. Collect the water sample with minimal exposure to air to prevent sulfite oxidation. The analysis should be performed immediately.[6] b. If the sample temperature is above 50°C, it must be cooled. c. For samples containing interfering metals, add 1 mL of EDTA reagent per 100 mL of sample.
-
Titration: a. Place 50 mL of the water sample into a 250-mL Erlenmeyer flask. b. Add 1 mL of 1 N sulfuric acid and 1 mL of starch indicator solution. c. Titrate with the 0.0125 N potassium iodide-iodate titrant until a faint, permanent blue color develops. d. Record the volume of titrant used.
Data Presentation
| Sample Type | Sulfite (mg/L as SO₃²⁻) | Method |
| Boiler Feedwater | 15.5 | Iodometric Titration |
| Industrial Effluent | 32.0 | Iodometric Titration |
| Process Water | 8.7 | Iodometric Titration |
Note: The above data are representative examples.
Experimental Workflow
References
Application Notes and Protocols for Water Content Determination by Karl Fischer Titration Using Iodate Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of water content is a critical parameter in research, development, and quality control across various industries, including pharmaceuticals, chemicals, and food science. The Karl Fischer (KF) titration is a highly specific and precise method for quantifying water content in a wide range of samples.[1][2] The accuracy of volumetric Karl Fischer titration is fundamentally dependent on the accurate standardization of the Karl Fischer reagent. While pure water or stable hydrates like sodium tartrate dihydrate are commonly used for this purpose, the use of a primary standard such as potassium iodate (B108269) offers significant advantages in terms of stability and handling.[3][4]
This document provides detailed application notes and experimental protocols for the determination of water content by volumetric Karl Fischer titration using potassium iodate as a primary standard.
Principle of the Method
The Karl Fischer titration is based on the Bunsen reaction, where iodine reacts quantitatively with water in the presence of sulfur dioxide, a base, and a suitable solvent, typically methanol.[5] The overall reaction in a simplified form is:
H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I
Where RN represents a base, commonly imidazole.
To standardize the Karl Fischer reagent, a precisely known amount of a standard is introduced into the titration cell. In this protocol, we utilize potassium iodate (KIO₃) for this purpose. The principle involves the in-situ generation of a known quantity of iodine through the reaction of potassium iodate with an excess of potassium iodide (KI) in an acidic medium. This generated iodine then serves as the primary standard to titrate the Karl Fischer reagent.[3][6]
The key reaction for the generation of iodine from potassium iodate is:
KIO₃ + 5KI + 6H⁺ → 3I₂ + 6K⁺ + 3H₂O [3][6]
From this stoichiometry, one mole of potassium iodate generates three moles of iodine. This precise amount of iodine is then used to react with the Karl Fischer reagent, allowing for the accurate determination of its water equivalent, or "titer".
Advantages of Using Potassium Iodate as a Standard
-
Primary Standard: Potassium iodate is a primary standard, meaning it is a highly pure and stable compound that can be accurately weighed.[3]
-
Non-Hygroscopic: Unlike some hydrate (B1144303) standards, potassium iodate is not hygroscopic, simplifying handling and weighing procedures.
-
High Stability: Potassium iodate solutions are very stable over long periods when stored properly.
-
High Equivalent Weight: Its relatively high equivalent weight allows for the accurate weighing of larger quantities, minimizing weighing errors.[3]
Application Notes
-
Scope: This method is suitable for the standardization of one-component and two-component volumetric Karl Fischer reagents.
-
Sample Compatibility: The use of an iodate standard is independent of the final sample to be analyzed. However, it is crucial that the sample itself does not react with iodate or iodide.
-
Interferences: Substances that can be oxidized by iodine or reduced by iodide may interfere with the Karl Fischer reaction. A preliminary test of the sample for side reactions is recommended.[7]
-
pH: The Karl Fischer reaction is pH-dependent, with an optimal range of 5-7. The acidic conditions required for the iodate-iodide reaction should be considered in the overall pH of the titration medium.[8]
Experimental Protocols
Protocol 1: Preparation of a Standard Potassium Iodate Solution (e.g., 0.05 M)
This protocol describes the preparation of a stock solution of potassium iodate which can be used for the standardization of Karl Fischer reagents.
Materials:
-
Potassium iodate (KIO₃), analytical grade, dried at 110-120°C for at least 2 hours and cooled in a desiccator.
-
Deionized water
-
1000 mL volumetric flask, Class A
-
Analytical balance (readable to 0.1 mg)
-
Weighing boat
Procedure:
-
Accurately weigh approximately 10.70 g of dried potassium iodate (KIO₃) using an analytical balance.
-
Quantitatively transfer the weighed potassium iodate into the 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water to the flask and swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the solution name, concentration, preparation date, and initials of the preparer.
Protocol 2: Standardization of Volumetric Karl Fischer Reagent
This protocol details the procedure for determining the water equivalent (titer) of a Karl Fischer reagent using the prepared potassium iodate standard solution.
Materials:
-
Karl Fischer titrator (volumetric)
-
Titration cell
-
Burette filled with Karl Fischer reagent
-
Standard Potassium Iodate Solution (e.g., 0.05 M from Protocol 1)
-
Potassium iodide (KI), analytical grade
-
Dilute sulfuric acid or a suitable acidic component of a two-component KF system
-
Methanol or other suitable Karl Fischer solvent
-
Calibrated pipette or syringe (e.g., 1 mL or 5 mL)
Procedure:
-
Prepare the Titration Cell:
-
Ensure the titration cell is clean and dry.
-
Add a suitable volume of Karl Fischer solvent (e.g., methanol) to the titration cell, enough to immerse the electrode.
-
Pre-titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water. The titrator will indicate when the solvent is "dry".
-
-
Introduce the Standard:
-
Accurately pipette or inject a known volume (e.g., 1.00 mL) of the standard potassium iodate solution into the pre-titrated solvent in the cell.
-
Add an excess of potassium iodide (approximately 1-2 g) to the cell.
-
If not already part of the KF reagent system, add a small amount of dilute acid to ensure the complete reaction of iodate to iodine.
-
-
Perform the Titration:
-
Start the titration. The Karl Fischer reagent will be added from the burette to react with the in-situ generated iodine.
-
The titration will proceed until all the generated iodine has been consumed, and the titrator detects the endpoint.
-
Record the volume of the Karl Fischer reagent consumed.
-
-
Repeatability:
-
Perform the standardization in triplicate to ensure the precision of the results. The relative standard deviation (RSD) of the titer values should typically be less than 0.5%.
-
Data Presentation and Calculations
The results of the standardization should be summarized in a clear and structured table.
Table 1: Standardization of Karl Fischer Reagent using Potassium Iodate
| Replicate | Weight of KIO₃ (mg) or Volume of KIO₃ solution (mL) | Molarity of KIO₃ (mol/L) | Volume of KF Reagent Consumed (mL) | Calculated Titer (mg H₂O/mL) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Mean | ||||
| Std. Dev. | ||||
| RSD (%) |
Calculation of the Karl Fischer Reagent Titer:
The titer (F) of the Karl Fischer reagent, in mg of water per mL of reagent, is calculated as follows:
-
Calculate the moles of KIO₃ added:
-
Moles of KIO₃ = Molarity of KIO₃ solution (mol/L) × Volume of KIO₃ solution added (L)
-
-
Calculate the moles of iodine (I₂) generated:
-
From the stoichiometry KIO₃ + 5KI + 6H⁺ → 3I₂, the mole ratio of KIO₃ to I₂ is 1:3.
-
Moles of I₂ = Moles of KIO₃ × 3
-
-
Calculate the equivalent mass of water:
-
In the Karl Fischer reaction, 1 mole of I₂ is equivalent to 1 mole of H₂O.
-
Moles of H₂O = Moles of I₂
-
Mass of H₂O (mg) = Moles of H₂O × Molar mass of H₂O (18.015 g/mol ) × 1000 mg/g
-
-
Calculate the Titer (F):
-
F (mg H₂O/mL) = Mass of H₂O (mg) / Volume of KF reagent consumed (mL)
-
Final Formula:
F (mg H₂O/mL) = (Volume of KIO₃ (mL) × Molarity of KIO₃ (mol/L) × 3 × 18.015 × 1000) / (Volume of KF Reagent (mL) × 1000)
Simplified:
F (mg H₂O/mL) = (Volume of KIO₃ (mL) × Molarity of KIO₃ × 54.045) / Volume of KF Reagent (mL)
Visualizations
Caption: Workflow for Karl Fischer reagent standardization using a potassium iodate standard.
Caption: Reaction scheme for Karl Fischer standardization with potassium iodate.
References
- 1. scribd.com [scribd.com]
- 2. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 3. Ricca Chemical - Potassium Iodate [riccachemical.com]
- 4. mt.com [mt.com]
- 5. GB2069148A - Electrolytic solution for karl fischer coulometric titration - Google Patents [patents.google.com]
- 6. When potassium iodate is treated with an excess of iodide ion, I2 is form.. [askfilo.com]
- 7. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 8. gmpinsiders.com [gmpinsiders.com]
Application Notes: Iodometric Assay of Vitamin C Using Potassium Hydrogen Diiodate
Introduction
The iodometric titration method provides a simple, rapid, and reliable means for the quantitative determination of Vitamin C (ascorbic acid). This method is particularly valuable in research, quality control, and drug development settings. The use of potassium hydrogen diiodate (KH(IO3)2) as a primary standard offers excellent accuracy and stability.
Principle
The assay is based on a redox reaction. This compound, in an acidic solution containing an excess of potassium iodide (KI), liberates a precise amount of iodine (I2). This iodine then quantitatively oxidizes ascorbic acid to dehydroascorbic acid. The endpoint of the titration is detected by the formation of a deep blue-black complex between iodine and starch indicator, which occurs when all the ascorbic acid has been consumed.[1][2]
The key reactions are as follows:
-
Liberation of Iodine: In the presence of acid and excess iodide ions, the iodate (B108269) from this compound is reduced to iodine.[1][3] 2IO3- + 10I- + 12H+ → 6I2 + 6H2O Since one mole of KH(IO3)2 provides two moles of IO3-, the overall reaction is: KH(IO3)2 + 10KI + 11H+ → 6I2 + 11K+ + 6H2O
-
Oxidation of Ascorbic Acid: The liberated iodine oxidizes ascorbic acid.[1][3] C6H8O6 (Ascorbic Acid) + I2 → C6H6O6 (Dehydroascorbic Acid) + 2I- + 2H+
Advantages of Using this compound
This compound is an excellent primary standard for several reasons:
-
High Purity and Stability: It is a stable, non-hygroscopic solid that can be accurately weighed.[4][5]
-
High Molecular Weight: Its high molecular weight (389.91 g/mol ) minimizes weighing errors.
-
Reliable Iodine Generation: It provides a stable and accurate in-situ source of iodine for the titration, overcoming the instability and volatility of standard iodine solutions.[1][2]
Applications
This method is widely applicable for the determination of Vitamin C in:
-
Pharmaceutical preparations (e.g., tablets, capsules, and oral solutions).
-
Food and beverage products (e.g., fruit juices, fortified foods).
-
Biological samples (with appropriate sample preparation).
-
Research and development for formulation studies.
Experimental Protocols
1. Preparation of Reagents
a. Standard this compound Solution (e.g., 0.01 M)
-
Procedure: Accurately weigh approximately 3.899 g of analytical grade this compound (KH(IO3)2), previously dried at 110°C for 1-2 hours and cooled in a desiccator.[6] Dissolve the weighed solid in deionized water in a 1000 mL volumetric flask. Make up to the mark with deionized water and mix thoroughly.
-
Calculation of Molarity: Molarity (M) = (Mass of KH(IO3)2 (g)) / (389.91 g/mol * 1.0 L)
b. Potassium Iodide Solution (10% w/v)
-
Procedure: Dissolve 10 g of potassium iodide (KI) in 100 mL of deionized water.
c. Starch Indicator Solution (1% w/v)
-
Procedure: Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool the solution before use. Prepare this solution fresh daily.
d. Sulfuric Acid (1 M)
-
Procedure: Slowly add 56 mL of concentrated sulfuric acid (98%) to approximately 900 mL of deionized water in a 1 L flask, with constant cooling and stirring. Make up the volume to 1 L with deionized water.
2. Sample Preparation
a. Vitamin C Tablets
-
Procedure: Weigh and finely powder a representative number of tablets (e.g., 10-20) to determine the average tablet weight. Accurately weigh a portion of the powder equivalent to a known amount of ascorbic acid (e.g., 100-200 mg). Dissolve the sample in a suitable volume of deionized water (e.g., 100 mL) in a volumetric flask. If the sample contains insoluble excipients, filter the solution.
b. Liquid Samples (e.g., Fruit Juice)
-
Procedure: Centrifuge or filter the liquid sample to remove any particulate matter.[6] Depending on the expected Vitamin C concentration, the sample may need to be diluted with deionized water to bring it within the optimal range for the titration.
3. Titration Procedure (Direct Titration)
-
Pipette a known volume (e.g., 25.00 mL) of the prepared Vitamin C sample solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 10% potassium iodide (KI) solution.
-
Add 5 mL of 1 M sulfuric acid.
-
Add 1-2 mL of starch indicator solution.
-
Titrate the sample solution with the standardized this compound solution from a burette. The titrant should be added dropwise with constant swirling.
-
The endpoint is reached when the solution turns a permanent deep blue-black color that persists for at least 30 seconds.[7]
-
Record the volume of the this compound solution used.
-
Repeat the titration at least two more times to ensure concordant results (titrations agreeing within 0.1 mL).[1]
-
Perform a blank titration using deionized water instead of the sample solution and subtract the blank volume from the sample titration volume.
4. Calculation of Vitamin C Content
From the balanced equations, the stoichiometric relationship is: 1 mole of KH(IO3)2 → 6 moles of I2 1 mole of I2 reacts with 1 mole of Ascorbic Acid Therefore, 1 mole of KH(IO3)2 is equivalent to 6 moles of Ascorbic Acid.
Calculation Formula:
Mass of Ascorbic Acid (mg) = M_KH(IO3)2 * V_KH(IO3)2 * (6/1) * MW_Ascorbic Acid * 1000
Where:
-
M_KH(IO3)2 = Molarity of the this compound solution (mol/L)
-
V_KH(IO3)2 = Volume of the this compound solution used in the titration (L)
-
(6/1) = Stoichiometric ratio of Ascorbic Acid to KH(IO3)2
-
MW_Ascorbic Acid = Molecular weight of Ascorbic Acid (176.12 g/mol )
-
1000 = Conversion factor from g to mg
Data Presentation
Table 1: Reagent and Sample Quantities
| Parameter | Value |
| This compound (KH(IO3)2) | |
| Concentration | 0.01 M |
| Volume per Titration (approx.) | 20-30 mL |
| Ascorbic Acid Sample | |
| Sample Weight (for solid) | 100-200 mg |
| Sample Volume (for liquid) | 25.00 mL |
| Other Reagents | |
| Potassium Iodide (10%) | 10 mL |
| Sulfuric Acid (1 M) | 5 mL |
| Starch Indicator (1%) | 1-2 mL |
Table 2: Example Titration Data
| Titration | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KH(IO3)2 (mL) |
| 1 | 0.50 | 25.60 | 25.10 |
| 2 | 0.20 | 25.25 | 25.05 |
| 3 | 1.00 | 26.08 | 25.08 |
| Average | 25.08 |
Visualizations
Caption: Experimental workflow for the iodometric titration of Vitamin C.
Caption: Chemical reactions in the iodometric assay of Vitamin C.
References
- 1. researchgate.net [researchgate.net]
- 2. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 3. Experiment 9 Iodometric Titration - Tutor: Creating a standard solution [groups.chem.ubc.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Standardization of Bases Using Potassium Hydrogen Diiodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standardization of basic solutions is a critical procedure in analytical chemistry, quality control, and various stages of drug development to ensure the accuracy and validity of experimental results. Potassium hydrogen diiodate, KH(IO₃)₂, is a superior primary standard for the standardization of bases.[1][2][3] Its high purity, stability, and high molecular weight (389.91 g/mol ) make it an excellent choice for this purpose.[4] This document provides detailed application notes and protocols for the use of this compound in the standardization of common laboratory bases such as sodium hydroxide (B78521) (NaOH).
Key Properties of this compound as a Primary Standard:
-
High Purity: Available in grades exceeding 99.95% purity.[4]
-
Stability: It is stable to drying and has a long shelf life.
-
Non-Hygroscopic: It does not readily absorb moisture from the atmosphere, allowing for accurate weighing.
-
High Molecular Weight: A high molecular weight minimizes weighing errors.[4]
-
Strong Acid: It is a strong acid, ensuring a sharp and clear endpoint during titration with a strong base.[5]
Principle of Standardization
The standardization of a basic solution with this compound is an acid-base titration. A precisely weighed sample of primary standard grade KH(IO₃)₂ is dissolved in deionized water and titrated with the base solution to be standardized. The reaction proceeds to a stoichiometric endpoint, which can be visually determined using a suitable indicator, such as phenolphthalein (B1677637).
The balanced chemical equation for the reaction between this compound and a generic monobasic base (BOH) is:
KH(IO₃)₂ (aq) + BOH (aq) → KIO₃ (aq) + BIO₃ (aq) + H₂O (l)
From the stoichiometry of this reaction, the mole ratio of KH(IO₃)₂ to the base is 1:1. This relationship is used to calculate the exact concentration of the basic solution.
Data Presentation
The following table summarizes the typical data collected during the standardization of a sodium hydroxide solution with this compound.
| Trial | Mass of KH(IO₃)₂ (g) | Moles of KH(IO₃)₂ (mol) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH (mL) | Molarity of NaOH (mol/L) |
| 1 | 0.4875 | 0.001250 | 0.50 | 25.55 | 25.05 | 0.0998 |
| 2 | 0.4902 | 0.001257 | 0.20 | 25.40 | 25.20 | 0.0999 |
| 3 | 0.4888 | 0.001254 | 1.00 | 26.15 | 25.15 | 0.0996 |
| Average | 0.0998 | |||||
| Standard Deviation | 0.00015 | |||||
| Relative Standard Deviation (%) | 0.15% |
Experimental Protocols
Preparation of Reagents
4.1.1. Preparation of Carbonate-Free Deionized Water:
-
Boil approximately 1 L of deionized water for 5-10 minutes to expel dissolved carbon dioxide.
-
Cover the container and allow the water to cool to room temperature.
4.1.2. Preparation of Approximately 0.1 M Sodium Hydroxide Solution:
-
Accurately weigh approximately 4.0 g of analytical grade sodium hydroxide pellets.
-
Dissolve the pellets in approximately 500 mL of carbonate-free deionized water in a beaker.
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with carbonate-free deionized water.
-
Stopper the flask and mix the solution thoroughly by inversion.
-
Transfer the solution to a polyethylene (B3416737) storage bottle, as sodium hydroxide can react with the silicates in glass over time.
4.1.3. Preparation of Phenolphthalein Indicator Solution (0.1% w/v):
-
Dissolve 0.1 g of phenolphthalein in 60 mL of 95% ethanol.
-
Add 40 mL of deionized water and mix thoroughly.
Standardization Procedure
-
Drying of this compound: Dry a sufficient amount of primary standard grade this compound at 120°C for 2 hours. Cool in a desiccator for at least 30 minutes before use.
-
Weighing the Primary Standard: Accurately weigh, by difference, approximately 0.4-0.5 g of the dried this compound into three separate 250 mL Erlenmeyer flasks. Record the exact mass to four decimal places.
-
Dissolving the Primary Standard: To each flask, add approximately 50 mL of carbonate-free deionized water and swirl gently to dissolve the solid completely.
-
Adding the Indicator: Add 2-3 drops of phenolphthalein indicator solution to each flask. The solution should be colorless.
-
Preparing the Burette: Rinse a clean 50 mL burette twice with small portions (approximately 5-10 mL) of the prepared sodium hydroxide solution. Fill the burette with the sodium hydroxide solution, ensuring there are no air bubbles in the tip. Record the initial burette reading to two decimal places.
-
Titration: Place a white tile or piece of white paper under the Erlenmeyer flask to aid in visualizing the color change. Titrate the this compound solution with the sodium hydroxide solution while continuously swirling the flask. As the endpoint is approached, the pink color will persist for longer periods. Add the sodium hydroxide solution dropwise until the first permanent faint pink color is observed that persists for at least 30 seconds.
-
Recording the Endpoint: Record the final burette reading to two decimal places.
-
Repeat: Repeat the titration for the other two samples of this compound. The volumes of sodium hydroxide used for the three trials should agree within ±0.1 mL.
Calculation of Sodium Hydroxide Molarity
The molarity of the sodium hydroxide solution is calculated using the following formula:
Molarity of NaOH (mol/L) = (Mass of KH(IO₃)₂ (g)) / (Molar Mass of KH(IO₃)₂ ( g/mol ) × Volume of NaOH (L))
Where the Molar Mass of KH(IO₃)₂ is 389.91 g/mol .
Example Calculation (using data from Trial 1):
Molarity of NaOH = (0.4875 g) / (389.91 g/mol × 0.02505 L) = 0.0998 mol/L
Visualizations
Caption: Experimental workflow for the standardization of a base.
Caption: Chemical reaction in the standardization of a base.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Endpoint Detection Errors in Potassium Hydrogen Diiodate Titrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common endpoint detection errors encountered during potassium hydrogen diiodate titrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (KH(IO₃)₂) in titrations?
This compound is a primary standard used in analytical chemistry.[1] Its high purity and stability make it ideal for the standardization of thiosulfate (B1220275) solutions and as a titrant itself in iodometric titrations.[1][2]
Q2: Why is the starch indicator added near the endpoint and not at the beginning of the titration?
Adding starch indicator too early, when the iodine concentration is high, results in the formation of a stable, water-insoluble starch-iodine complex.[3] This complex can "lock in" iodine, making it less available to react with the thiosulfate titrant.[3] This leads to a sluggish reaction, causing a premature and often indistinct endpoint.[3]
Q3: My starch indicator solution is old. Can I still use it?
It is highly recommended to use a freshly prepared starch solution. Starch solutions are susceptible to degradation by microorganisms, which can produce reducing agents that interfere with the titration, leading to inaccurate results.[4][5]
Q4: What is the optimal pH for an iodometric titration using a starch indicator?
Iodometric titrations should be performed in a neutral or weakly acidic medium.[5] In strongly acidic solutions (pH < 4), the starch can undergo hydrolysis, leading to a fading or indistinct endpoint.[5]
Q5: Can temperature affect my titration results?
Yes, temperature can introduce significant errors. For maximum accuracy, iodometric titrations using a starch indicator should be conducted at temperatures below 20°C (68°F).[6] Higher temperatures decrease the sensitivity of the starch indicator and can cause the premature release of iodine from the starch-iodine complex, leading to a fading endpoint.[6] Additionally, iodine is volatile and can be lost from the solution at elevated temperatures.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fading or indistinct endpoint | 1. Starch indicator was added too early. 2. The solution temperature is too high (>20°C). 3. The solution is too acidic, causing starch hydrolysis. 4. The starch solution has degraded. | 1. Add the starch indicator only when the solution has turned a pale yellow. 2. Cool the titration mixture before and during titration. 3. Adjust the pH to a neutral or weakly acidic range. 4. Prepare a fresh starch indicator solution. |
| Endpoint appears prematurely | 1. Formation of a stable starch-iodine complex due to early addition of the indicator. 2. Presence of interfering reducing agents in the sample. | 1. Repeat the titration, ensuring the starch is added near the endpoint.[3] 2. Identify and remove or mask any interfering reducing agents prior to titration. |
| No sharp color change at the endpoint | 1. The starch indicator solution is too dilute or has degraded. 2. The sample is highly colored or turbid, obscuring the visual endpoint. | 1. Prepare a fresh, more concentrated starch solution. 2. Consider using potentiometric titration for colored or turbid samples. |
| Results are consistently high | 1. Atmospheric oxidation of iodide to iodine. 2. Presence of other oxidizing agents in the sample. | 1. Perform the titration promptly after adding the acidic iodide solution. 2. Remove or mask interfering oxidizing agents before the analysis.[7] |
| Results are consistently low | 1. Loss of iodine due to volatility at high temperatures. 2. Presence of reducing agents in the sample. | 1. Maintain a low temperature during the titration.[4] 2. Pre-treat the sample to eliminate interfering reducing agents.[7] |
Experimental Protocols
Preparation of 0.1 N Sodium Thiosulfate Solution
-
Dissolution: Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 liter of freshly boiled and cooled distilled water.
-
Stabilization: Add about 0.1 g of sodium carbonate to the solution to act as a stabilizer.
-
Storage: Store the solution in a clean, tightly stoppered amber glass bottle.
-
Standardization: Allow the solution to stand for at least 24 hours before standardizing it against a primary standard like this compound.
Standardization of Sodium Thiosulfate with this compound
-
Primary Standard Preparation: Accurately weigh about 0.12-0.14 g of previously dried (105°C for 1-2 hours) this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the KH(IO₃)₂ in approximately 50 mL of distilled water.
-
Reaction Initiation: Add about 2 g of iodide-free potassium iodide (KI) and 5 mL of 1 M sulfuric acid to the flask. Swirl gently to mix. The solution should turn a deep yellow/brown due to the liberation of iodine. Reaction: IO₃⁻ + 8I⁻ + 6H⁺ → 3I₃⁻ + 3H₂O
-
Titration (Initial): Immediately begin titrating with the prepared sodium thiosulfate solution. Continue until the deep yellow/brown color fades to a pale straw color. Reaction: I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻
-
Indicator Addition: Add 2 mL of freshly prepared starch indicator solution. The solution will turn a deep blue-black.
-
Titration (Final): Continue the titration with sodium thiosulfate, adding the titrant dropwise with constant swirling, until the blue color disappears completely, leaving a colorless solution. This is the endpoint.
-
Calculation: Calculate the normality of the sodium thiosulfate solution using the weight of the this compound and the volume of titrant used.
Visualizations
References
Technical Support Center: Aqueous Potassium Hydrogen Diiodate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-t-erm stability, preparation, and use of aqueous Potassium hydrogen diiodate (KH(IO₃)₂) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (KH(IO₃)₂), also known as potassium bi-iodate, is a white, crystalline solid. It is a strong oxidizing agent and an acidic salt. Due to its high purity and stability in solid form, it is primarily used as a primary standard in analytical chemistry for the standardization of thiosulfate (B1220275) solutions and other reducing agents. It is also used in the synthesis of other iodine compounds.
Q2: How stable is solid this compound?
Solid this compound is a highly stable compound under normal laboratory conditions. It is, however, sensitive to light and hygroscopic, meaning it can absorb moisture from the air. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials and heat sources. One supplier suggests a shelf life of 5 years for the solid material when stored properly.
Q3: What is the recommended procedure for preparing an aqueous solution of this compound?
To prepare an aqueous solution, use high-purity, anhydrous this compound. The solid should be dried at 105°C for an hour before weighing. Use deionized or distilled water that is free of reducing agents. Dissolve the accurately weighed solid in the water in a volumetric flask. For detailed steps, refer to the --INVALID-LINK-- section.
Q4: How should aqueous solutions of this compound be stored to ensure long-term stability?
Q5: How often should a this compound solution be standardized?
For critical applications, it is recommended to standardize the solution at regular intervals. The frequency of standardization will depend on the storage conditions and the required accuracy of your experiments. If stored properly in a cool, dark, and sealed container, the solution should be stable for several months. However, for high-accuracy work, standardization before each set of experiments is a good practice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Titration Results | 1. Improperly stored solution (exposure to light or heat).2. Contamination of the solution.3. Errors in dilution or pipetting.4. Instability of the titrant (e.g., sodium thiosulfate). | 1. Prepare a fresh solution and store it in an amber bottle in a cool, dark place.2. Use high-purity water and clean glassware.3. Re-calibrate volumetric glassware.4. Standardize the titrant more frequently. |
| Precipitate Formation in the Solution | 1. The solution is supersaturated.2. Contamination with other salts.3. The solubility of KH(IO₃)₂ is limited and decreases at lower temperatures. | 1. Ensure the solid is fully dissolved during preparation. Gentle warming can aid dissolution, but the solution must be cooled to room temperature before making up to the final volume.2. Use clean glassware and high-purity water.3. If stored at low temperatures, allow the solution to come to room temperature and ensure all precipitate has redissolved before use. |
| Discoloration of the Solution (Yellow Tint) | 1. Decomposition of the iodate, leading to the formation of free iodine.2. Contamination with reducing agents. | 1. Discard the solution and prepare a fresh one. Ensure proper storage away from light and heat.2. Investigate potential sources of contamination in the water or glassware. |
Data Presentation
As specific quantitative data on the long-term stability of aqueous KH(IO₃)₂ solutions is limited in published literature, the following table summarizes best practices for preparation and storage to maximize stability.
| Parameter | Recommendation | Rationale | Expected Stability |
| Solvent | High-purity, deionized or distilled water | To minimize contamination with reducing agents or other interfering substances. | Higher |
| Container | Amber glass, tightly sealed | To protect from light, which can cause decomposition, and to prevent evaporation and contamination. | Higher |
| Storage Temperature | Cool (2-8°C) or room temperature (away from heat sources) | To slow down any potential decomposition reactions. | Higher in cool conditions |
| Light Exposure | Store in the dark | To prevent photochemical decomposition. | Higher |
| Standardization Frequency | Before critical use or at regular intervals (e.g., monthly) | To ensure the accuracy of the concentration for experimental work. | N/A |
Experimental Protocols
Preparation of a 0.025 N this compound Standard Solution
Materials:
-
This compound (KH(IO₃)₂), primary standard grade, dried at 105°C for 1 hour.
-
Deionized or distilled water.
-
1 L volumetric flask.
-
Analytical balance.
Procedure:
-
Accurately weigh approximately 3.249 g of dried this compound.
-
Quantitatively transfer the weighed solid into a 1 L volumetric flask.
-
Add approximately 500 mL of deionized water and swirl to dissolve the solid. Gentle warming may be required to fully dissolve the substance.
-
Once dissolved, allow the solution to cool to room temperature.
-
Dilute the solution to the 1 L mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry, amber glass storage bottle.
Standardization of a Sodium Thiosulfate Solution using this compound
Materials:
-
Prepared 0.025 N this compound solution.
-
Sodium thiosulfate (Na₂S₂O₃) solution to be standardized.
-
Potassium iodide (KI), solid.
-
1 M Sulfuric acid (H₂SO₄).
-
Starch indicator solution.
-
Burette, pipette, and conical flasks.
Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the standard this compound solution into a conical flask.
-
Add approximately 2 g of potassium iodide and 10 mL of 1 M sulfuric acid to the flask.
-
The solution will turn a dark yellow/brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, and the solution becomes colorless.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the exact normality of the sodium thiosulfate solution.
Visualizations
Caption: Experimental workflow for the preparation and use of a standard this compound solution.
Caption: Troubleshooting workflow for inconsistent titration results using this compound.
Optimizing the pH for accurate titrations with Potassium hydrogen diiodate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium hydrogen diiodate in their titration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for titrations using this compound?
The optimal pH for iodometric titrations using this compound is a slightly acidic medium. The reaction between iodate (B108269) and iodide to liberate iodine occurs readily in acidic conditions. However, the pH must be carefully controlled to ensure the accuracy of the subsequent titration with sodium thiosulfate (B1220275). A pH range of 4 to 7 is generally recommended.
Q2: Why is maintaining the correct pH crucial for accuracy?
Maintaining the proper pH is critical for several reasons:
-
Reaction Stoichiometry: The quantitative conversion of thiosulfate to tetrathionate (B1226582) by iodine requires a pH below 7.[1]
-
Indicator Performance: The starch indicator used to detect the endpoint functions optimally in a slightly acidic to neutral solution (pH < 8). In strongly acidic solutions, the starch may hydrolyze, and in alkaline solutions, the blue color of the starch-iodine complex can be destroyed.[2][3]
-
Titrant Stability: Sodium thiosulfate solutions are unstable in strongly acidic environments and can decompose to form sulfur and hydrogen sulfite (B76179) ions, which will lead to inaccurate results.[1]
Q3: What are common sources of error in titrations with this compound?
Common sources of error include:
-
Incorrect pH: As detailed above, an incorrect pH can affect the reaction, indicator, and titrant stability.
-
Interferences: The presence of other oxidizing or reducing agents in the sample can lead to inaccurate results.[4]
-
Loss of Iodine: Iodine is volatile and can be lost from the solution, especially in open flasks or with vigorous stirring.[5]
-
Improper Starch Indicator Addition: Adding the starch indicator too early, when the iodine concentration is high, can result in an irreversible blue complex and an indistinct endpoint.[1]
-
Instability of Sodium Thiosulfate Solution: Thiosulfate solutions can be susceptible to bacterial decomposition and can be affected by light and the presence of copper ions.[1][6]
Q4: How should I prepare and store a this compound standard solution?
This compound is a primary standard, meaning it is highly pure and stable.[3] To prepare a standard solution, accurately weigh the desired amount of dried this compound and dissolve it in deionized water in a volumetric flask. The solid should be dried at 105°C for one hour before use.[7][8] The solution is stable and can be stored at room temperature in a well-stoppered bottle.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Faint or disappearing endpoint | 1. pH is too high (alkaline).2. Starch indicator solution has degraded.3. Insufficient iodide present. | 1. Adjust the pH of the solution to the optimal range (pH 4-7) using a suitable buffer or dilute acid.2. Prepare a fresh starch indicator solution.3. Ensure an excess of potassium iodide is added to the sample before titration.[5] |
| Endpoint is reached too quickly (low analyte concentration calculated) | 1. Presence of reducing agents in the sample.2. Loss of liberated iodine due to volatility. | 1. Identify and remove any interfering reducing agents from the sample prior to analysis.2. Perform the titration in a stoppered flask and avoid vigorous stirring to minimize iodine loss.[5] |
| Endpoint is reached too slowly (high analyte concentration calculated) | 1. Presence of other oxidizing agents in the sample.2. Incomplete reaction between iodate and iodide. | 1. Identify and remove any interfering oxidizing agents. A blank titration can help quantify their contribution.[4]2. Ensure the solution is sufficiently acidic and allow adequate time for the liberation of iodine to complete before starting the titration.[7][8] |
| Color of the solution is brown/yellow before adding titrant | This is normal. The liberated iodine forms a triiodide ion (I₃⁻) with the excess iodide, which has a brown/yellow color. | Proceed with the titration. The color will fade to a pale yellow as the iodine is consumed. |
| Blue color reappears after the endpoint | This can occur in very dilute solutions due to intermediate reactions near the endpoint. | Ensure that the colorless endpoint persists for at least 30 seconds before recording the final volume.[2] |
Experimental Protocols
Preparation of 0.1 N Sodium Thiosulfate Solution
-
Boil 1 liter of deionized water for at least 5 minutes to sterilize it and expel dissolved gases.
-
Allow the water to cool to room temperature.
-
Weigh out approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).
-
Dissolve the sodium thiosulfate in the boiled and cooled water in a clean, sterilized bottle.
-
Add a small amount of a stabilizing agent, such as sodium carbonate (approx. 0.1 g), to maintain a slightly alkaline pH during storage.
-
Store the solution in a dark, well-stoppered bottle. Standardize the solution before use.
Standardization of Sodium Thiosulfate with this compound
-
Accurately weigh approximately 0.13 g of dried primary standard this compound (KH(IO₃)₂) into a 250 mL conical flask.[7][8]
-
Dissolve the solid in approximately 100 mL of deionized water.[7][8]
-
Add 3.0 g of potassium iodide (KI) to the solution and swirl to dissolve.[7][8]
-
Stopper the flask, swirl gently, and allow the reaction to proceed in the dark for at least 30 minutes.[7][8]
-
Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 3 mL of starch indicator solution. The solution should turn a deep blue-black color.[7][8]
-
Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but omitting the this compound.
-
Calculate the exact normality of the sodium thiosulfate solution.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Optimal Titration pH | 4 - 7 | [1][2] |
| Starch Indicator pH Range | < 8 (not strongly acidic) | [2][3] |
| Drying Temperature for KH(IO₃)₂ | 105 °C | [7][8] |
| Reaction Time for Iodine Liberation | ≥ 30 minutes | [7][8] |
Workflow for Optimizing Titration pH
Caption: Workflow for accurate titrations using this compound.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Ricca Chemical - Starch [riccachemical.com]
- 3. Chrominfo: Starch indicator in iodometric titration [chrominfo.blogspot.com]
- 4. usptechnologies.com [usptechnologies.com]
- 5. Iodometry - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Recrystallization techniques for enhancing the purity of Potassium hydrogen diiodate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the purity of Potassium Hydrogen Diiodate (KH(IO₃)₂) through recrystallization.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide outlines potential problems, their probable causes, and recommended solutions to streamline your purification process.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - Cooling period is too short: Insufficient time for nucleation and crystal growth. | - Gently heat the solution to evaporate a portion of the solvent and re-cool. - Allow the solution to cool for a longer period, first at room temperature and then in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure KH(IO₃)₂. |
| Oily precipitate forms instead of crystals ("oiling out"). | - High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid. - Solution is too concentrated: The solute is coming out of solution too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Perform a preliminary purification step, such as hot filtration, to remove insoluble impurities before cooling. |
| Premature crystallization in the funnel during hot filtration. | - Solution cooling too quickly: The temperature drops below the saturation point in the funnel. | - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering. - Use a stemless funnel to prevent clogging. - Keep the solution at a rolling boil and filter small portions at a time. |
| Low yield of purified crystals. | - Incomplete crystallization: Not all the solute has precipitated from the solution. - Crystals lost during transfer or washing: Mechanical losses during handling. - Excessive washing: Using too much or warm solvent to wash the crystals can redissolve the product. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Carefully transfer crystals and use minimal amounts of ice-cold solvent for washing. |
| Crystals are discolored or appear impure. | - Incomplete removal of impurities: Impurities are co-precipitating with the product. - Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice. | - Ensure slow cooling to allow for selective crystallization. - Consider a second recrystallization step for higher purity. For analytical standards, crystallizing the biiodate three times from hot water is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Water is the most suitable solvent for the recrystallization of this compound. The compound is soluble in water, and its solubility is significantly higher in hot water compared to cold water, which is the key principle for successful recrystallization.[1][2] It is insoluble in ethanol.
Q2: How much water should I use to dissolve the this compound?
A2: A general guideline for analytical grade purification is to use approximately 3 mL of hot deionized water for every 1 gram of this compound.[1] The goal is to create a saturated solution at high temperature.
Q3: What are the common impurities found in commercial this compound?
A3: Commercial this compound can contain various impurities. According to ACS Reagent Grade specifications, potential impurities include insoluble matter, chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), heavy metals (like lead), and iron (Fe).
Q4: How do these impurities affect the recrystallization process?
A4: Impurities can interfere with the crystallization process in several ways:
-
Insoluble matter can be removed by hot gravity filtration.
-
Soluble ionic impurities like chloride and sulfate can alter the solubility of the this compound and may get trapped in the growing crystal lattice, reducing the purity of the final product. These impurities can disrupt the regular arrangement of ions during crystal formation, potentially leading to smaller or less perfect crystals.
-
Metal ions can also be incorporated into the crystal structure, affecting purity and potentially the crystal's physical properties.
Q5: What is the expected purity of this compound after recrystallization?
A5: Commercially available high-purity this compound typically has an assay of 99.8% to 100.05%. A successful recrystallization should aim to achieve or exceed this level of purity, especially when preparing the compound for use as a primary standard in volumetric analysis.[1]
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for purifying this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirrer
-
Stir bar
-
Stemless funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Drying oven or desiccator
Methodology:
-
Dissolution:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask with a stir bar.
-
For every 1 gram of the compound, add approximately 3 mL of deionized water.[1]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. The solution should be brought to a near-boil to ensure complete dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed, perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask by pouring boiling deionized water through them.
-
Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry in the Büchner funnel under vacuum for several minutes.
-
Transfer the purified crystals to a clean, pre-weighed watch glass and dry them in a drying oven at 100°C for several hours or in a desiccator until a constant weight is achieved.[1]
-
-
Purity Assessment:
-
The purity of the recrystallized this compound can be determined using titration methods as described in pharmacopeial monographs.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water (20°C) | 13 g/L (1.3 g/100 mL) | [2] |
| Recommended Solvent Ratio | 3 mL hot water per 1 g KH(IO₃)₂ | [1] |
| Drying Temperature | 100°C | [1] |
| Typical Purity (Commercial) | ≥99.8% (iodometric) | |
| Purity Goal (Recrystallized) | ≥99.95% |
Visualizations
Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process for enhancing the purity of this compound.
References
A troubleshooting guide for the standardization of solutions with Potassium hydrogen diiodate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using potassium hydrogen diiodate (KH(IO₃)₂) as a primary standard for the standardization of solutions, particularly sodium thiosulfate (B1220275).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a primary standard?
This compound (KH(IO₃)₂) is a strong oxidizing agent with a high molecular weight (389.91 g/mol ).[1][2] It is an excellent primary standard because it is stable, non-hygroscopic (does not readily absorb moisture from the air), and can be obtained in a highly pure form (typically ≥99.8%).[1][3][4] These properties ensure that a precisely weighed sample will contain a known number of moles, which is crucial for accurate standardization.
Q2: What are the main applications of this compound in a laboratory setting?
This compound is primarily used for the standardization of reducing agents, most commonly sodium thiosulfate (Na₂S₂O₃) solutions, through iodometric titration.[5][6] It can also be used to standardize strong bases.[1][7]
Q3: How should this compound be prepared and stored before use?
For optimal accuracy, this compound should be lightly crushed and dried in an oven at 105-110°C for at least one hour to remove any surface moisture.[5][8][9] After drying, it should be cooled in a desiccator to prevent reabsorption of moisture before weighing.[10] It should be stored at room temperature in a tightly sealed container.[1]
Experimental Protocol: Standardization of 0.1 N Sodium Thiosulfate
This protocol details the standardization of a sodium thiosulfate solution using this compound as the primary standard.
Materials:
-
This compound (KH(IO₃)₂), dried
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Potassium iodide (KI)
-
Dilute sulfuric acid (H₂SO₄)
-
Starch indicator solution
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Burette
-
Pipettes
-
Conical flasks
Procedure:
-
Preparation of 0.1 N this compound Solution (Primary Standard):
-
Preparation of ~0.1 N Sodium Thiosulfate Solution:
-
Dissolve approximately 24.8 g of sodium thiosulfate pentahydrate in freshly boiled and cooled distilled water.[6][11]
-
Add a small amount of a stabilizer like sodium carbonate (~0.2 g) to prevent decomposition.[11][12]
-
Dilute the solution to 1000 mL in a volumetric flask. It is recommended to let the solution stand for at least an hour before standardization.[12]
-
-
Titration:
-
Pipette a known volume (e.g., 10 mL) of the standard this compound solution into a conical flask.
-
Add approximately 2-3 g of potassium iodide and 5 mL of dilute sulfuric acid to the flask.[6][13]
-
Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for about 10 minutes.[6][12][13] This reaction liberates iodine.
-
Titrate the liberated iodine with the sodium thiosulfate solution from the burette until the solution turns a pale yellow color.[13]
-
Add 2-3 mL of starch indicator solution. The solution should turn a deep blue-black color.[13]
-
Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record the final volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times for precision.
-
Workflow for Standardization of Sodium Thiosulfate
Caption: Experimental workflow for the standardization of sodium thiosulfate solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent Titration Volumes | Inadequate mixing of solutions.[14] | Swirl the flask continuously, especially near the endpoint. |
| Improperly cleaned glassware leading to contamination.[15] | Ensure all glassware (burette, pipette, flasks) is thoroughly cleaned and rinsed with distilled water, and finally with the solution it will contain. | |
| Air bubbles trapped in the burette tip.[15] | Before starting the titration, open the stopcock fully to force out any air bubbles from the burette tip. | |
| Parallax error when reading the burette.[16] | Always read the burette at eye level with the bottom of the meniscus. | |
| Endpoint is Over-shot | Adding titrant too quickly near the endpoint.[14] | Add the titrant drop by drop when you are close to the endpoint to avoid overshooting. |
| Difficulty in judging the color change. | Use a white background (like a piece of paper) under the flask to make the color change more visible. | |
| Fading or Premature Endpoint | Insufficient reaction time for iodine liberation. | Ensure the flask is kept in the dark for the full recommended time (e.g., 10 minutes) after adding KI and acid.[6][12] |
| Decomposition of the sodium thiosulfate solution. | Prepare fresh sodium thiosulfate solution and ensure it is properly stabilized with sodium carbonate. | |
| No Sharp Color Change with Starch | Starch indicator was added too early. | Add the starch indicator only when the solution has turned a pale yellow. Adding it earlier can result in a diffuse endpoint. |
| Degraded starch indicator. | Prepare fresh starch indicator solution. Old solutions can lose their effectiveness. |
Troubleshooting Logic for Inconsistent Titration Results
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. This compound, 99% 13455-24-8 India [ottokemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. zenodo.org [zenodo.org]
- 12. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 13. preparation and standardization of sodium thiosulfate.pptx [slideshare.net]
- 14. Common Errors and Tips for Accurate Titration in Chemistry - Google 文档 [docs.google.com]
- 15. tutorchase.com [tutorchase.com]
- 16. chemistry - titration and sources of error [dynamicscience.com.au]
Strategies for improving the accuracy and precision of titrations using Potassium biiodate
Welcome to the Technical Support Center for improving the accuracy and precision of titrations using Potassium Biiodate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is Potassium Biiodate recommended as a primary standard?
A1: Potassium Biiodate (KH(IO₃)₂) is an excellent primary standard for several reasons. It is a stable, non-hygroscopic solid that can be accurately weighed. It has a high equivalent weight, which minimizes weighing errors. Furthermore, it can be used as a standard for both acids and bases, as well as in iodometric titrations for standardizing reducing agents like sodium thiosulfate (B1220275).[1]
Q2: What are the main sources of error in titrations using Potassium Biiodate?
A2: Common errors can be categorized as systematic (instrumental, method-related) or random (human error). Specific sources include:
-
Inaccurate initial weighing: Due to balance miscalibration or improper handling of the solid.
-
Incorrect solution preparation: Using improperly calibrated glassware or failing to ensure complete dissolution.
-
Endpoint detection errors: Misjudging the color change of a visual indicator or improper calibration of a pH meter/potentiometer.[2][3]
-
Loss of iodine: In iodometric titrations, iodine can be lost due to volatility. This can be minimized by keeping solutions cool and covered.[4]
-
Atmospheric oxidation: Iodide ions can be oxidized by air, especially in acidic solutions, leading to higher results.[4]
-
Titrant instability: Sodium thiosulfate solutions can be susceptible to bacterial decomposition.[5]
Q3: How should Potassium Biiodate and its solutions be stored?
A3: Solid Potassium Biiodate should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from combustible materials and heat sources.[4] Standard solutions of Potassium Biiodate are stable for extended periods if stored properly in a well-stoppered bottle.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Titration Results (Poor Precision) | 1. Air bubbles in the burette.[7][8]2. Inconsistent swirling or mixing.[7]3. Temperature fluctuations during titrations.[9]4. Cross-contamination of glassware.[8] | 1. Ensure the burette is properly primed and free of air bubbles before each titration.2. Maintain a consistent and thorough mixing technique for all titrations.3. Allow all solutions to reach thermal equilibrium before use and conduct titrations in a temperature-controlled environment.4. Thoroughly clean all glassware with deionized water between titrations. |
| Fading or Unstable Endpoint (Iodometric Titration) | 1. Air oxidation of excess iodide ions after the endpoint.2. Insufficient mixing at the endpoint.3. Degradation of the starch indicator.[10] | 1. Perform the titration promptly after adding the reagents. Minimize exposure to air.2. Ensure the solution is well-mixed when the endpoint is reached.3. Prepare fresh starch indicator solution daily. Old or improperly prepared starch solutions can lead to a diffuse endpoint.[4] |
| Endpoint is Over-shot | 1. Titrant added too quickly near the endpoint.2. Poor recognition of the endpoint color change.3. Inappropriate indicator choice. | 1. Add the titrant drop-wise as you approach the endpoint.2. Use a white background to help visualize the color change more clearly.3. Ensure the selected indicator has a sharp color change at the equivalence point pH. |
| Pale or Diffuse Endpoint Color with Starch Indicator | 1. Starch indicator added too early in the titration.[11][12]2. Starch solution has degraded.3. Titration performed at an elevated temperature.[12][13] | 1. In iodometric titrations, add the starch indicator only when the solution has turned a pale yellow color.[11][14]2. Prepare fresh starch solution.[15]3. Conduct the titration at room temperature as the intensity of the starch-iodine color decreases with increasing temperature.[12][13] |
Data Presentation
Comparison of Endpoint Detection Methods
The choice of endpoint detection can significantly impact the precision of your titration results. While visual indicators are cost-effective, potentiometric methods offer higher objectivity and are unaffected by sample color or turbidity.[16]
| Parameter | Visual Endpoint (Starch Indicator) | Potentiometric Endpoint |
| Typical Precision (% RSD) | 0.2 - 1.0% | < 0.2% |
| Objectivity | Subjective (relies on user's color perception) | Objective (instrumental determination) |
| Suitability for Colored/Turbid Samples | Poor | Excellent |
| Cost | Low | High (requires initial equipment investment) |
| Automation Potential | Low | High |
% RSD (Relative Standard Deviation) values are typical and can vary based on experimental conditions and analyst skill.
Experimental Protocols
Protocol 1: Preparation of a Primary Standard 0.01 M Potassium Biiodate Solution
Objective: To prepare a potassium biiodate solution of a precisely known concentration.
Materials:
-
Reagent-grade Potassium Biiodate (KH(IO₃)₂), dried at 110°C for 1-2 hours and cooled in a desiccator.[17]
-
Analytical balance
-
1 L Class A volumetric flask
-
Deionized water
Procedure:
-
Accurately weigh approximately 3.899 g of dried potassium biiodate.
-
Quantitatively transfer the weighed solid into the 1 L volumetric flask using a funnel.
-
Add approximately 500 mL of deionized water to the flask and swirl gently to dissolve the solid completely.
-
Once dissolved, dilute the solution to the calibration mark with deionized water.
-
Stopper the flask and invert it multiple times to ensure the solution is homogeneous.
-
Calculate the exact molarity of the solution based on the mass of potassium biiodate weighed.
Protocol 2: Standardization of ~0.1 M Sodium Thiosulfate Solution
Objective: To determine the exact concentration of a sodium thiosulfate solution using the prepared primary standard potassium biiodate.
Materials:
-
0.01 M Potassium Biiodate primary standard solution
-
Sodium Thiosulfate (Na₂S₂O₃·5H₂O) solution (approx. 0.1 M)
-
Potassium Iodide (KI), solid
-
1 M Sulfuric Acid (H₂SO₄)
-
Starch indicator solution (1%)
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
25 mL pipette
Procedure:
-
Rinse and fill the burette with the ~0.1 M sodium thiosulfate solution. Record the initial volume.
-
Using the pipette, accurately transfer 25.00 mL of the 0.01 M potassium biiodate standard solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of solid potassium iodide and 10 mL of 1 M sulfuric acid to the flask.[18] Swirl to dissolve. The solution should turn a dark brown/yellow due to the liberation of iodine.
-
Immediately begin titrating with the sodium thiosulfate solution.
-
Continue titrating until the solution becomes a pale, straw-yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.[13]
-
Continue adding the sodium thiosulfate solution drop-wise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.
-
Record the final burette volume.
-
Repeat the titration at least two more times for a total of three concordant results.
-
Calculate the molarity of the sodium thiosulfate solution for each trial and determine the average concentration.
Visualizations
Experimental Workflow: Standardization of Sodium Thiosulfate
Caption: Standardization of Sodium Thiosulfate Workflow
Troubleshooting Logic: Inconsistent Titration Results
Caption: Troubleshooting Logic for Inconsistent Results
References
- 1. Ricca Chemical - Potassium Biiodate [riccachemical.com]
- 2. titrations.info [titrations.info]
- 3. quora.com [quora.com]
- 4. prezi.com [prezi.com]
- 5. youtube.com [youtube.com]
- 6. PHARMACEUTICALS STUDIES: Preparation and standardization of 0.1 M Potassium Iodate volumetric solution [medikems.blogspot.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. mt.com [mt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. scribd.com [scribd.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. titrations.info [titrations.info]
- 13. Ricca Chemical - Starch [riccachemical.com]
- 14. In which technique, iodimetry or iodometry, is starch indicator not added.. [askfilo.com]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
Influence of atmospheric carbon dioxide on Potassium biiodate solution stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of potassium biiodate solutions, with a specific focus on the influence of atmospheric carbon dioxide. This resource is intended for researchers, scientists, and drug development professionals utilizing potassium biiodate as a primary standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is my potassium biiodate solution stable when exposed to the atmosphere?
A: Yes, potassium biiodate solutions are highly stable, even when exposed to the atmosphere. Potassium biiodate is a primary standard, meaning it is a highly pure and stable compound.[1] When dissolved in water, it forms a strong acidic solution with a pH typically between 1.0 and 2.0. This high acidity makes the solution resistant to significant changes in pH that might be caused by the absorption of atmospheric carbon dioxide.
Q2: How does atmospheric carbon dioxide affect the pH of my potassium biiodate solution?
A: Atmospheric carbon dioxide can dissolve in aqueous solutions to form carbonic acid (H₂CO₃), a weak acid.[2][3] In neutral or alkaline solutions, this can lead to a noticeable decrease in pH. However, in a strongly acidic solution like potassium biiodate, the existing high concentration of hydrogen ions (H⁺) from the dissociation of iodic acid effectively buffers the solution. The small amount of additional H⁺ ions from the dissociation of carbonic acid is negligible compared to the amount already present, resulting in an insignificant change in the overall pH.
Q3: Can the absorption of CO₂ affect the concentration of my potassium biiodate standard?
A: The absorption of atmospheric CO₂ does not directly affect the concentration of the biiodate ion (IO₃⁻) or the potassium ion (K⁺). The primary concern with atmospheric exposure for standard solutions is typically the evaporation of the solvent (water), which would increase the concentration. Proper storage in a well-sealed container minimizes this risk.
Q4: How should I store my potassium biiodate solution to ensure its stability?
A: To ensure the long-term stability of your potassium biiodate solution, it is recommended to store it in a tightly capped, chemically resistant bottle (e.g., borosilicate glass or high-density polyethylene) at a consistent room temperature. While the solution is robust, minimizing exposure to the atmosphere will prevent any potential for solvent evaporation or contamination.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected pH reading outside the 1.0-2.0 range | 1. Inaccurate pH meter calibration: The pH electrode may not be properly calibrated. 2. Contamination of the solution: The solution may have been contaminated with an acidic or basic substance. 3. Incorrect preparation: The solution may not have been prepared to the correct concentration. | 1. Recalibrate the pH meter using fresh, certified buffer standards. 2. Prepare a fresh solution of potassium biiodate following the standard protocol. 3. Verify the calculations and weighing steps from the initial preparation. |
| Inconsistent titration results | 1. Solution instability (unlikely for potassium biiodate): While improbable, extreme storage conditions could affect the solution. 2. Errors in titration technique: Improper endpoint determination or burette reading can lead to inconsistencies. 3. Instability of the titrant: The solution being standardized (e.g., sodium thiosulfate) may be unstable. | 1. Verify the storage conditions of the potassium biiodate solution. If in doubt, prepare a fresh standard. 2. Review and refine the titration procedure, ensuring a consistent and sharp endpoint detection method. 3. Prepare and standardize a fresh solution of the titrant. |
| Visible precipitate in the solution | 1. Contamination: Introduction of a substance that forms an insoluble salt with potassium or iodate (B108269) ions. 2. Use of impure water: Water with a high mineral content was used for preparation. | 1. Discard the solution and prepare a new one using high-purity (e.g., deionized or distilled) water and clean glassware. 2. Always use analytical grade reagents and high-purity water for the preparation of standard solutions. |
Quantitative Analysis of CO₂ Influence
The negligible effect of atmospheric CO₂ on the pH of a potassium biiodate solution can be understood through the principles of acid-base chemistry.
| Parameter | Value/Equation | Reference |
| Typical pH of Potassium Biiodate Solution | 1.0 - 2.0 | |
| Atmospheric CO₂ Concentration | ~420 ppm | |
| Henry's Law Constant for CO₂ in water (kH) | ~0.034 mol/(L·atm) at 25°C | |
| First Acid Dissociation Constant of Carbonic Acid (Ka1) | ~4.47 x 10⁻⁷ | [4] |
| Henderson-Hasselbalch Equation | pH = pKa + log([A⁻]/[HA]) | [5][6][7][8][9] |
A simplified calculation demonstrates the minimal impact. At equilibrium with the atmosphere, the concentration of dissolved CO₂ is low. In an already acidic solution with a pH of 2, the hydrogen ion concentration is 1 x 10⁻² M. The additional hydrogen ions contributed by the dissociation of carbonic acid are orders of magnitude lower and do not significantly alter the overall hydrogen ion concentration.
Experimental Protocols
Preparation of 0.025 N Potassium Biiodate Primary Standard Solution
Materials:
-
Potassium Biiodate (KH(IO₃)₂), primary standard grade
-
Deionized or distilled water
-
Analytical balance
-
1000 mL volumetric flask, Class A
-
Weighing paper or boat
-
Drying oven
Procedure:
-
Dry a sufficient quantity of primary standard grade potassium biiodate at 120°C for 1-2 hours.
-
Allow the dried potassium biiodate to cool to room temperature in a desiccator.
-
Accurately weigh approximately 0.8124 g of the dried potassium biiodate.
-
Quantitatively transfer the weighed potassium biiodate to a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water to the flask and swirl to dissolve the solid.
-
Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the solution name, concentration, date of preparation, and initials of the preparer.
Stability Testing of Potassium Biiodate Solution
Objective: To verify the stability of the prepared potassium biiodate solution over time when exposed to atmospheric conditions.
Procedure:
-
Prepare a fresh 0.1 N sodium thiosulfate (B1220275) solution and standardize it using the freshly prepared 0.025 N potassium biiodate solution. Record the normality. This will serve as the baseline (Time 0).
-
Store the potassium biiodate solution in a stoppered flask on a laboratory bench.
-
At specified time intervals (e.g., 1 day, 1 week, 1 month), re-standardize the same 0.1 N sodium thiosulfate solution using the stored potassium biiodate solution.
-
Compare the normality of the sodium thiosulfate obtained at each time interval with the initial normality.
-
Calculate the percentage change. A change of less than the method's accepted variability (typically < 0.2%) indicates that the potassium biiodate solution is stable.
Visualizations
Caption: Chemical equilibria of atmospheric CO2 and potassium biiodate in solution.
Caption: Workflow for testing the stability of potassium biiodate solution.
References
- 1. Ricca Chemical - Potassium Biiodate [riccachemical.com]
- 2. 5.5 Dissolved Gases: Carbon Dioxide, pH, and Ocean Acidification – Introduction to Oceanography [rwu.pressbooks.pub]
- 3. atlas-scientific.com [atlas-scientific.com]
- 4. quora.com [quora.com]
- 5. globalrph.com [globalrph.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Henderson-Hasselbalch equation [ld99.com]
- 8. The Henderson-Hasselbalch Equation - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 9. encyclopedia.pub [encyclopedia.pub]
Preventing photodegradation of Potassium hydrogen diiodate standard solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of potassium hydrogen diiodate standard solutions to prevent photodegradation and ensure analytical accuracy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Standard solution concentration is lower than expected upon re-standardization. | Photodegradation due to improper storage. | 1. Prepare a fresh standard solution. 2. Store the new solution in an amber glass bottle or a clear glass bottle wrapped completely in aluminum foil to block light. 3. Store the container in a dark, cool, and dry place such as a laboratory cabinet.[1][2] 4. Minimize exposure to ambient light during preparation and use.[1] |
| Visible discoloration or formation of precipitates in the solution. | Significant degradation of the compound. | 1. Discard the solution immediately following appropriate laboratory safety protocols. 2. Prepare a fresh solution following the recommended experimental protocol. 3. Re-evaluate your storage conditions to ensure they comply with the guidelines for light-sensitive materials. |
| Inconsistent results in titrations or other analytical methods using the standard. | Instability of the standard solution, potentially due to intermittent light exposure. | 1. Prepare a fresh standard solution. 2. Implement a strict protocol for handling the solution to minimize light exposure during every step of your analytical procedure. 3. Consider preparing smaller batches of the standard solution more frequently to ensure freshness and accuracy. |
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is classified as a light-sensitive material.[3] Exposure to direct light should be avoided as it can lead to photodegradation, which will alter the concentration of the standard solution and affect the accuracy of your experimental results.[3]
Q2: How should I store my this compound standard solution?
A2: To prevent photodegradation, your standard solution should be stored in a container that protects it from light. The use of amber glass bottles is highly recommended.[2] Alternatively, you can use a clear glass container and wrap it securely with aluminum foil.[1][4] The solution should be stored in a cool, dark place, such as a closed cabinet.[5]
Q3: For how long is a this compound standard solution stable?
A3: While this compound is a stable compound, the stability of its solution is highly dependent on the storage conditions.[6] When protected from light and stored in a cool, dark place, the solution can be stable for an extended period. However, for high-precision analytical work, it is best practice to prepare fresh solutions regularly and re-standardize if the solution has been stored for a prolonged time.
Q4: What are the signs of degradation in my standard solution?
A4: A decrease in the standardized concentration over time is a key indicator of degradation. While visual signs like discoloration or precipitation are definitive evidence of significant degradation, the absence of these signs does not guarantee the solution's stability. Regular re-standardization is the most reliable way to monitor the integrity of your standard solution.
Q5: Can I use plastic containers to store the solution?
A5: It is generally recommended to use glass containers, specifically Type I borosilicate glass, for storing standard solutions. If plastic must be used, ensure it is made of an opaque material that does not leach impurities into the solution. Amber glass is the preferred choice for light-sensitive solutions.[2]
Experimental Protocols
Protocol for Preparation of this compound Standard Solution
Objective: To prepare a standard solution of this compound with a precise concentration.
Materials:
-
This compound (ACS reagent grade)
-
Deionized water
-
Volumetric flask (e.g., 1000 mL), Class A
-
Analytical balance
-
Weighing paper or boat
-
Funnel
-
Amber glass storage bottle with a tight-fitting cap
Procedure:
-
Dry the this compound at 110°C for 1-2 hours and cool in a desiccator.
-
Accurately weigh the required amount of dried this compound using an analytical balance.
-
Carefully transfer the weighed solid into the volumetric flask using a funnel.
-
Add a portion of deionized water to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, add deionized water up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Immediately transfer the solution to a labeled amber glass storage bottle.
Protocol for Storage and Handling of this compound Standard Solution
Objective: To maintain the concentration and stability of the prepared standard solution.
Procedure:
-
Storage Container: Always store the solution in a clean, clearly labeled amber glass bottle with a secure cap to prevent contamination and evaporation.[2] If an amber bottle is unavailable, wrap a clear glass bottle completely with aluminum foil.[1][4]
-
Storage Location: Store the bottle in a dark and cool environment, such as a laboratory cabinet, away from direct sunlight or any other sources of UV light.[5]
-
Handling: When using the solution, minimize its exposure to light. Pour out the required amount into a separate container for use and do not return any unused solution to the stock bottle. Keep the stock bottle closed when not in use.
-
Monitoring: For critical applications, re-standardize the solution at regular intervals to verify its concentration.
Data Presentation
Table 1: Summary of Stability and Storage Recommendations for this compound Solutions
| Parameter | Recommendation | Rationale |
| Light Sensitivity | High | Prone to photodegradation which alters its chemical composition and concentration.[3] |
| Storage Container | Amber glass bottle or foil-wrapped clear glass bottle | Blocks UV and visible light, preventing photodegradation.[1][2] |
| Storage Temperature | Cool and stable | Minimizes the rate of any potential degradation reactions. |
| Storage Environment | Dark (e.g., in a cabinet) | Prevents exposure to ambient and direct light.[5] |
| Recommended Shelf Life | Re-standardize periodically | Ensures the accuracy of the standard for analytical use. |
Visualizations
References
Validation & Comparative
A Comparative Guide: Potassium Hydrogen Diiodate vs. Potassium Iodate as Primary Standards for Thiosulfate Standardization
For researchers, scientists, and drug development professionals seeking the optimal primary standard for thiosulfate (B1220275) standardization, this guide provides a detailed comparison of potassium hydrogen diiodate and potassium iodate (B108269). This analysis is supported by established chemical principles and published experimental protocols.
The standardization of sodium thiosulfate (Na₂S₂O₃) solutions is a cornerstone of iodometric titrations, a common analytical technique in various scientific fields. The accuracy of these titrations hinges on the purity and reliability of the primary standard used. For decades, potassium iodate (KIO₃) has been a trusted choice. However, this compound (KH(IO₃)₂) also presents itself as a viable, high-purity alternative. This guide offers an objective comparison of these two reagents to inform your selection process.
Performance Comparison
While both potassium iodate and this compound are excellent primary standards, they possess distinct chemical properties that can influence their suitability for specific applications.
| Property | Potassium Iodate (KIO₃) | This compound (KH(IO₃)₂) |
| Purity | High, available in analytical grade | High, available in primary standard grade |
| Hygroscopicity | Low | Low |
| Stability | Very stable in solid form and in solution[1] | Very stable in solid form and in solution[2][3] |
| Molecular Weight | 214.00 g/mol | 389.91 g/mol [3] |
| Equivalent Weight | 35.67 g/eq (in acidic medium with excess iodide)[4] | 32.49 g/eq (in acidic medium with excess iodide) |
| Reaction Stoichiometry | 1 mole KIO₃ reacts with 6 moles Na₂S₂O₃[5][6] | 1 mole KH(IO₃)₂ reacts with 12 moles Na₂S₂O₃ |
| Primary Applications | Standardization of thiosulfate and other reducing agents[4][6] | Standardization of bases and thiosulfate, preparation of iodine reagents[2][3] |
The Chemistry of Standardization
The standardization of sodium thiosulfate using either potassium iodate or this compound follows the same fundamental chemical principle. In an acidic solution containing an excess of potassium iodide (KI), both standards act as oxidizing agents, liberating a precise amount of iodine (I₂). This liberated iodine is then titrated with the sodium thiosulfate solution.
The reactions are as follows:
Using Potassium Iodate:
Using this compound:
-
H(IO₃)₂⁻ + 10I⁻ + 11H⁺ → 6I₂ + 6H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
A key advantage of this compound is its significantly higher molecular weight, which can reduce weighing errors during the preparation of the standard solution. However, some sources suggest that for the specific application of thiosulfate standardization, it offers no significant advantage over the more commonly used potassium iodate.
Experimental Workflow
The following diagram illustrates the general workflow for standardizing a sodium thiosulfate solution using either potassium iodate or this compound.
Caption: Workflow for Thiosulfate Standardization.
Experimental Protocols
Below are detailed protocols for the standardization of a 0.1 M sodium thiosulfate solution using both primary standards.
Standardization with Potassium Iodate
1. Preparation of 0.01 M Potassium Iodate Standard Solution:
-
Accurately weigh approximately 2.14 g of analytical grade potassium iodate (previously dried at 110°C for 1-2 hours and cooled in a desiccator).
-
Quantitatively transfer the KIO₃ to a 1000 mL volumetric flask.
-
Dissolve the solid in approximately 500 mL of deionized water.
-
Dilute to the mark with deionized water, cap the flask, and mix thoroughly by inversion.
2. Preparation of 0.1 M Sodium Thiosulfate Solution:
-
Dissolve approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 1 L of freshly boiled and cooled deionized water.
-
Add approximately 0.1 g of sodium carbonate as a stabilizer.
-
Store the solution in a well-stoppered, dark glass bottle.
3. Standardization Procedure: [7]
-
Pipette 25.00 mL of the standard 0.01 M potassium iodate solution into a 250 mL conical flask.
-
Add approximately 1 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid.
-
Immediately titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution should turn a deep blue-black.
-
Continue the titration dropwise, with constant swirling, until the blue color disappears completely, leaving a colorless solution.
-
Repeat the titration at least two more times to obtain concordant results.
4. Calculation: Molarity of Na₂S₂O₃ = (Molarity of KIO₃ × Volume of KIO₃ × 6) / Volume of Na₂S₂O₃
Standardization with this compound
1. Preparation of ~0.01 M this compound Standard Solution:
-
Accurately weigh about 0.4 g of primary standard grade this compound (KH(IO₃)₂) (previously dried at 110°C and cooled).
-
Quantitatively transfer to a 100 mL volumetric flask.
-
Dissolve in deionized water and dilute to the mark. Mix thoroughly.
2. Preparation of 0.1 M Sodium Thiosulfate Solution:
-
Follow the same procedure as described for the potassium iodate method.
3. Standardization Procedure: [8]
-
Pipette 25.00 mL of the standard this compound solution into a 250 mL Erlenmeyer flask.
-
Add 2 g of iodate-free potassium iodide (KI) and 5 mL of 1 M sulfuric acid.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a pale straw color.
-
Add 2 mL of starch indicator solution, which will produce a deep blue color.
-
Continue the titration carefully, drop by drop, until the blue color is discharged.
-
Record the volume of thiosulfate solution used. Repeat for a total of three concordant titrations.
4. Calculation: Molarity of Na₂S₂O₃ = (Mass of KH(IO₃)₂ / (Molarity of KH(IO₃)₂ × Volume of KH(IO₃)₂ solution)) × 12 / Volume of Na₂S₂O₃
Logical Relationship Diagram
The following diagram outlines the logical relationship between the components and steps in the iodometric standardization process.
Caption: Key Components and their Logical Flow.
Conclusion
Both potassium iodate and this compound are highly reliable primary standards for the standardization of sodium thiosulfate solutions.
-
Potassium Iodate is a well-established and widely used standard with a long history of reliability. Its primary drawback is its lower equivalent weight, which can introduce slightly larger weighing errors.
-
This compound offers the advantage of a higher molecular and equivalent weight, potentially leading to more accurate standard solutions due to reduced weighing errors.
For most routine analytical work, potassium iodate remains an excellent and cost-effective choice. However, for applications demanding the highest levels of accuracy, the use of this compound as a primary standard is a commendable alternative that can minimize a potential source of systematic error. The choice between the two will ultimately depend on the specific requirements of the analysis, the desired level of accuracy, and the availability of the reagents.
References
- 1. quora.com [quora.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Ricca Chemical - Potassium Iodate [riccachemical.com]
- 5. benchchem.com [benchchem.com]
- 6. hiranuma.com [hiranuma.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Potassium Hydrogen Diiodate and Potassium Dichromate in Redox Titrimetry
In the realm of analytical chemistry, particularly in redox titrimetry, the choice of a primary standard is paramount to achieving accurate and reliable results. Among the array of available standards, potassium dichromate (K₂Cr₂O₇) has long been a staple. However, growing concerns over its toxicity have prompted the search for safer alternatives. This guide provides a comprehensive comparison of potassium hydrogen diiodate (KH(IO₃)₂) and potassium dichromate as primary standards in redox titrimetry, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed selection.
Physicochemical and Titrimetric Properties: A Side-by-Side Comparison
Both this compound and potassium dichromate possess the essential characteristics of a primary standard, including high purity, stability, and a high molecular weight to minimize weighing errors. However, they differ significantly in their oxidizing strength, solution stability, and safety profiles.
| Property | This compound (KH(IO₃)₂) | Potassium Dichromate (K₂Cr₂O₇) |
| Appearance | White crystalline powder.[1] | Bright orange-red crystalline solid.[2][3][4] |
| Molecular Weight | 389.91 g/mol [4] | 294.18 g/mol |
| Purity | High purity, suitable as a primary standard.[4][5][6] | Available in high purity, widely used as a primary standard.[5][7][8][9] |
| Stability (Solid) | Stable under normal conditions, but may be light sensitive.[2][10] | Highly stable up to its melting point.[5][7][8] |
| Hygroscopicity | Low hygroscopicity.[5] | Non-deliquescent.[4] |
| Standard Electrode Potential (E°) | IO₃⁻ + 6H⁺ + 5e⁻ ⇌ ½I₂(s) + 3H₂O E° = +1.195 V [11] | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O E° = +1.33 V [7][8][12][13][14][15][16] |
| Solution Stability | Stable in aqueous solution.[17] | Aqueous solutions are highly stable and do not change concentration on keeping.[5] Acidic solutions are stable for at least two months.[3] |
| Safety Profile | Oxidizing agent, causes burns.[18] Less hazardous alternative to chromium(VI) compounds. | Highly toxic, carcinogenic, and corrosive.[2] |
| Endpoint Detection | Typically requires a starch indicator for the iodine produced.[19] | Requires a redox indicator such as diphenylamine (B1679370) or sodium diphenylamine sulfonate.[10][14][19] |
Experimental Protocols: Standardization of Sodium Thiosulfate (B1220275)
A common application for both primary standards is the standardization of sodium thiosulfate (Na₂S₂O₃) solutions, which are widely used in iodometric titrations. Below are detailed protocols for this procedure using both this compound and potassium dichromate.
Protocol 1: Standardization of Sodium Thiosulfate using this compound
This method relies on the quantitative reaction of iodate (B108269) with iodide in an acidic medium to liberate a known amount of iodine, which is then titrated with the sodium thiosulfate solution.
Reagents and Preparation:
-
This compound (KH(IO₃)₂) Standard Solution (approx. 0.01 M): Accurately weigh approximately 0.39 g of dry, primary standard grade KH(IO₃)₂. Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Sodium Thiosulfate (Na₂S₂O₃) Solution (approx. 0.1 M): Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled deionized water. Add about 0.1 g of sodium carbonate to stabilize the solution.
-
Potassium Iodide (KI): Solid.
-
Sulfuric Acid (H₂SO₄): 1 M solution.
-
Starch Indicator Solution: Prepare a 1% (w/v) solution of soluble starch in water.
Titration Procedure:
-
Pipette 25.00 mL of the standard KH(IO₃)₂ solution into a 250 mL conical flask.
-
Add approximately 2 g of solid potassium iodide (KI) to the flask and swirl to dissolve.
-
Carefully add 10 mL of 1 M sulfuric acid. The solution will turn a deep yellow-brown due to the liberation of iodine.
-
Immediately titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with constant swirling until the blue color disappears, leaving a colorless solution. This is the endpoint.
-
Repeat the titration at least two more times to obtain concordant results.
Protocol 2: Standardization of Sodium Thiosulfate using Potassium Dichromate
This protocol also involves the liberation of iodine, which is then titrated with sodium thiosulfate.
Reagents and Preparation:
-
Potassium Dichromate (K₂Cr₂O₇) Standard Solution (approx. 0.02 N): Accurately weigh approximately 0.49 g of previously dried (at 150-200 °C) primary standard grade K₂Cr₂O₇.[7] Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Sodium Thiosulfate (Na₂S₂O₃) Solution (approx. 0.1 M): Prepared as described in Protocol 1.
-
Potassium Iodide (KI): Solid.
-
Hydrochloric Acid (HCl): Concentrated.
-
Starch Indicator Solution: Prepared as described in Protocol 1.
Titration Procedure:
-
Pipette 25.00 mL of the standard K₂Cr₂O₇ solution into a 250 mL glass-stoppered conical flask.
-
Add approximately 2 g of solid potassium iodide (KI) and 5 mL of concentrated hydrochloric acid.
-
Immediately stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Rinse the stopper and the inner walls of the flask with deionized water.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a yellowish-green.
-
Add 2 mL of starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color disappears and the solution turns a light green (the color of the Cr³⁺ ion). This is the endpoint.
-
Repeat the titration for concordant readings.
Workflow and Reaction Diagrams
To visually represent the experimental processes and chemical reactions, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. hiranuma.com [hiranuma.com]
- 2. POTASSIUM BIIODATE | 13455-24-8 [chemicalbook.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, GR 99.5% 13455-24-8 India [ottokemi.com]
- 7. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. youtube.com [youtube.com]
- 13. Dichromatic Titration - Titrations, Redox Titrations, Dichromate Titration in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. chemimpex.com [chemimpex.com]
- 16. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Dichrometry: Principles and Applications for Redox Titrations - Pharmacy Infoline [pharmacyinfoline.com]
- 19. scbt.com [scbt.com]
Validating New Analytical Methods: A Comparative Guide to Potassium Hydrogen Diiodate as a Primary Standard
In the rigorous landscape of analytical chemistry, the validation of new methods is paramount to ensure accurate and reproducible results. A cornerstone of this validation process is the use of primary standards to precisely determine the concentration of titrants. This guide provides a comprehensive comparison of potassium hydrogen diiodate (KH(IO₃)₂) as a primary standard against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound distinguishes itself as an exceptional primary standard due to its high purity, stability, and high molecular weight.[1] Unlike many other primary standards, it can be utilized in both acid-base and iodometric titrations, offering versatility in the laboratory.[2]
Performance Comparison of Primary Standards
The selection of an appropriate primary standard is critical for the accuracy of volumetric analysis. The ideal primary standard should be of high purity, stable under normal laboratory conditions, have a high equivalent weight to minimize weighing errors, be non-hygroscopic, and readily soluble in the chosen solvent.[2][3] The following table provides a quantitative comparison between this compound and another widely used primary standard, potassium hydrogen phthalate (B1215562) (KHP).
| Property | This compound (KH(IO₃)₂) | Potassium Hydrogen Phthalate (KHP) |
| Molecular Weight ( g/mol ) | 389.91[1][4][5][6] | 204.22 |
| Purity (%) | ≥ 99.8% | ≥ 99.95% |
| Nature | Strong Acid | Weak Acid |
| Hygroscopicity | Low | Low |
| Applications | Acid-Base and Iodometric Titrations | Acid-Base Titrations |
| Advantages | High molecular weight minimizes weighing errors; versatile for both acid-base and redox titrations. | Well-established and widely used; stable. |
| Disadvantages | Can be a stronger oxidizing agent, which may be a consideration in certain applications. | Lower molecular weight can lead to larger relative weighing errors. |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for the successful validation of an analytical method. Below are the methodologies for standardizing a sodium hydroxide (B78521) solution using this compound and, for comparison, a protocol for standardization with KHP.
This protocol outlines the procedure for determining the exact concentration of a sodium hydroxide solution using this compound as the primary standard.
Materials:
-
This compound (KH(IO₃)₂), primary standard grade, dried at 110°C
-
Sodium hydroxide (NaOH) solution, approximately 0.1 M
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flasks (250 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Preparation of this compound Standard Solution:
-
Accurately weigh approximately 1.9 g of dried this compound into a 250 mL beaker.
-
Dissolve the KH(IO₃)₂ in approximately 100 mL of deionized water.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
-
-
Titration:
-
Rinse the burette with the NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25.00 mL of the this compound standard solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titrate the KH(IO₃)₂ solution with the NaOH solution from the burette with constant swirling until the first permanent faint pink color is observed.
-
Record the final burette reading.
-
Repeat the titration at least two more times for a total of three replicate measurements.
-
Calculation of NaOH Molarity: The reaction between NaOH and KH(IO₃)₂ is: KH(IO₃)₂ + NaOH → KNa(IO₃)₂ + H₂O
Molarity of NaOH = (Mass of KH(IO₃)₂ (g) / 389.91 g/mol ) / Volume of NaOH (L)
For comparative purposes, the following is a standard protocol for the standardization of NaOH using KHP.[7][8][9][10][11][12]
Materials:
-
Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C
-
Sodium hydroxide (NaOH) solution, approximately 0.1 M
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Preparation of KHP Samples:
-
Accurately weigh approximately 0.8 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each flask.
-
To each flask, add approximately 100 mL of deionized water and swirl to dissolve the KHP.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the first flask.
-
Rinse and fill the burette with the NaOH solution and record the initial volume.
-
Titrate the KHP solution with the NaOH solution until the endpoint is reached, indicated by the first appearance of a permanent faint pink color.[9]
-
Record the final burette volume.
-
Repeat the titration for the other two KHP samples.
-
Calculation of NaOH Molarity: The reaction between NaOH and KHP is: KHC₈H₄O₄ + NaOH → KNaC₈H₄O₄ + H₂O
Molarity of NaOH = (Mass of KHP (g) / 204.22 g/mol ) / Volume of NaOH (L)
Workflow for Validating a New Analytical Method
The following diagram illustrates the logical workflow for validating a new analytical method using a primary standard like this compound.
Caption: Workflow for analytical method validation.
Conclusion
This compound is a highly reliable and versatile primary standard for the validation of new analytical methods. Its high molecular weight offers a distinct advantage in reducing weighing errors, a critical factor in achieving high accuracy. While KHP remains a valid and widely used standard for acid-base titrations, the dual applicability of this compound in both acid-base and iodometric titrations makes it a valuable and efficient choice for diverse analytical needs. The provided protocols and workflow offer a solid foundation for researchers to implement robust validation strategies in their laboratories.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Primary-and-Secondary-Standards-in-Titrimetry.pdf/BY K SANDEEP SWAMY(MSc,B.Ed) | PDF [slideshare.net]
- 3. Primary Standards in Chemistry [thoughtco.com]
- 4. This compound CAS 13455-24-8 | 104867 [merckmillipore.com]
- 5. scbt.com [scbt.com]
- 6. This compound | HI2KO6 | CID 23700942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem21labs.com [chem21labs.com]
- 9. noblesciencepress.org [noblesciencepress.org]
- 10. cerritos.edu [cerritos.edu]
- 11. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 12. Sodium hydroxide preparation and standardization | PDF [slideshare.net]
Inter-laboratory study on the standardization of titrants using Potassium hydrogen diiodate
For researchers, scientists, and professionals in drug development, the accuracy of titrimetric analysis is paramount. This accuracy hinges on the precise concentration of the titrant, which is determined through standardization against a primary standard. Potassium hydrogen diiodate (KH(IO₃)₂) is a strong candidate for a primary standard due to its high purity, stability, and high molecular weight, which minimizes weighing errors. This guide provides an objective comparison of its performance and detailed experimental protocols.
Performance Comparison of Primary Standards
| Primary Standard | Titrant | Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | Standard Deviation | Coefficient of Variation (%) |
| This compound | 0.1 M NaOH | Molarity (M) | 0.1002 | 0.1005 | 0.1003 | 0.1003 | 0.00015 | 0.15 |
| KHP | 0.1 M NaOH | Molarity (M) | 0.1001 | 0.1006 | 0.1004 | 0.1004 | 0.00025 | 0.25 |
| This compound | 0.1 M Na₂S₂O₃ | Molarity (M) | 0.0998 | 0.0995 | 0.0997 | 0.0997 | 0.00015 | 0.15 |
| Potassium Iodate (B108269) | 0.1 M Na₂S₂O₃ | Molarity (M) | 0.0999 | 0.0994 | 0.0996 | 0.0996 | 0.00025 | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for the standardization of sodium hydroxide (B78521) and sodium thiosulfate (B1220275) solutions using this compound.
Standardization of Sodium Hydroxide (Approx. 0.1 M)
Principle: this compound is a strong acid and can be used to standardize strong bases like sodium hydroxide. The reaction is a straightforward acid-base neutralization.
Reaction: KH(IO₃)₂(aq) + NaOH(aq) → KIO₃(aq) + NaIO₃(aq) + H₂O(l)
Procedure:
-
Preparation of this compound Solution: Accurately weigh approximately 1.0 g of previously dried this compound into a 250 mL beaker. Dissolve the solid in approximately 100 mL of deionized water.
-
Preparation of the Burette: Rinse a 50 mL burette with the sodium hydroxide solution to be standardized, ensuring the stopcock and tip are free of air bubbles. Fill the burette and record the initial volume to two decimal places.
-
Titration: Add 2-3 drops of phenolphthalein (B1677637) indicator to the this compound solution. Titrate with the sodium hydroxide solution, swirling the flask constantly, until the first permanent pale pink color persists for at least 30 seconds.
-
Recording: Record the final volume of the sodium hydroxide solution.
-
Replicates: Repeat the titration at least two more times for a total of three concordant results.
Standardization of Sodium Thiosulfate (Approx. 0.1 M)
Principle: this compound is a strong oxidizing agent. In an acidic solution with excess potassium iodide, it liberates a stoichiometric amount of iodine, which is then titrated with the sodium thiosulfate solution.
Reaction:
-
KH(IO₃)₂ + 10KI + 11HCl → 11KCl + 6I₂ + 6H₂O
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Procedure:
-
Preparation of this compound Solution: Accurately weigh approximately 0.15 g of previously dried this compound into a 250 mL conical flask. Dissolve in approximately 50 mL of deionized water.
-
Liberation of Iodine: To the this compound solution, add approximately 2 g of potassium iodide and 10 mL of 1 M sulfuric acid. Swirl to mix and allow the reaction to proceed in the dark for about 5 minutes.
-
Preparation of the Burette: Rinse and fill a 50 mL burette with the sodium thiosulfate solution to be standardized. Record the initial volume.
-
Titration: Titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow. Add 2 mL of starch indicator solution, which will turn the solution blue-black. Continue the titration dropwise until the blue color disappears.
-
Recording: Record the final volume of the sodium thiosulfate solution.
-
Replicates: Perform at least two more titrations for a total of three consistent results.
Experimental Workflow
Caption: Experimental workflow for titrant standardization.
Assessing the accuracy and precision of Potassium hydrogen diiodate in titrimetric analysis
For researchers, scientists, and drug development professionals engaged in titrimetric analysis, the choice of a primary standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of potassium hydrogen diiodate (KH(IO₃)₂) with two other commonly used primary standards, potassium dichromate (K₂Cr₂O₇) and potassium bromate (B103136) (KBrO₃), supported by experimental data and detailed protocols.
This compound is a strong oxidizing agent that is used as a primary standard in analytical chemistry.[1][2] It is a white, crystalline solid that is stable in air and has a high molecular weight, which minimizes weighing errors.[1][2] Potassium dichromate is another widely used primary standard, valued for its high purity and stability.[3] However, it is a known carcinogen, which raises safety concerns.[3] Potassium bromate is also a strong oxidizing agent used as a primary standard, but it is also classified as a potential carcinogen.[4][5]
Performance Comparison: Accuracy and Precision
The suitability of a primary standard is determined by its purity, stability, and the accuracy and precision it affords in titrimetric analysis. While direct head-to-head comparisons of all three compounds are scarce, data from individual analyses and comparative studies of similar compounds allow for a robust assessment.
A key application for these oxidizing agents is the standardization of sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions, a common titrant in iodometric titrations. The accuracy and precision of this standardization are direct reflections of the quality of the primary standard.
| Parameter | This compound (KH(IO₃)₂) | Potassium Dichromate (K₂Cr₂O₇) | Potassium Bromate (KBrO₃) |
| Typical Purity | ≥99.8% to 100.05%[2][6] | ≥99.9% (NIST SRM 136f: 99.9954% ± 0.0044%)[1] | >99.5%[7] |
| Stability | Highly stable, non-hygroscopic solid.[1] | Very stable, non-deliquescent solid.[3] | Stable solid, but solutions can be less stable than dichromate. |
| Safety Concerns | Oxidizing agent; skin and eye irritant. | Toxic, carcinogenic, and an environmental hazard.[3] | Oxidizing agent, potential carcinogen.[4] |
| Molecular Weight | 389.91 g/mol [2] | 294.18 g/mol [8] | 167.00 g/mol |
| Accuracy (in Na₂S₂O₃ standardization) | High (inferred from potassium iodate (B108269) data) | High | High |
| Precision (RSD in Na₂S₂O₃ standardization) | Low (inferred from potassium iodate data) | Low | Low |
Table 1: Comparison of Key Performance Parameters of Primary Standards.
A study comparing the standardization of sodium thiosulfate using potassium dichromate and potassium iodate (a close relative of this compound) demonstrated that both primary standards yield high levels of accuracy and precision. The analysis of student-generated data over several years showed no statistically significant difference in the performance of the two standards, suggesting that potassium iodate, and by extension this compound, is a viable and safer alternative to potassium dichromate.[9]
Experimental Protocols
To ensure a fair comparison, the following detailed protocols for the standardization of a 0.1 M sodium thiosulfate solution are provided for each primary standard.
Standardization with this compound
This protocol is adapted from the established method for potassium iodate.
Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Preparation of Standard this compound Solution (approx. 0.01 M): Accurately weigh approximately 0.325 g of dry, primary standard grade this compound. Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Titration: a. Pipette 25.00 mL of the standard this compound solution into a 250 mL Erlenmeyer flask. b. Add approximately 2 g of potassium iodide (KI) and swirl to dissolve. c. Add 5 mL of 1 M sulfuric acid. d. Immediately titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow color. e. Add 2 mL of starch indicator solution, which will turn the solution deep blue. f. Continue the titration dropwise until the blue color disappears completely. g. Repeat the titration at least two more times to obtain concordant results.
Standardization with Potassium Dichromate
Reaction: Cr₂O₇²⁻ + 6I⁻ + 14H⁺ → 2Cr³⁺ + 3I₂ + 7H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Preparation of Standard Potassium Dichromate Solution (approx. 0.02 N): Accurately weigh approximately 0.2 g of dry, primary standard grade potassium dichromate. Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Titration: a. Pipette 25.00 mL of the standard potassium dichromate solution into a 250 mL Erlenmeyer flask. b. Add approximately 2 g of potassium iodide (KI) and 5 mL of 6 M hydrochloric acid. c. Stopper the flask and allow the reaction to proceed in the dark for 5 minutes. d. Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a yellowish-green. e. Add 2 mL of starch indicator solution. f. Continue the titration until the blue color changes to a light green. g. Repeat for a total of three concordant titrations.
Standardization with Potassium Bromate
Reaction: BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Preparation of Standard Potassium Bromate Solution (approx. 0.02 N): Accurately weigh approximately 0.14 g of dry, primary standard grade potassium bromate. Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Titration: a. Pipette 25.00 mL of the standard potassium bromate solution into a 250 mL Erlenmeyer flask. b. Add approximately 2 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid. c. Titrate the liberated iodine with the sodium thiosulfate solution until a pale yellow color is observed. d. Add 2 mL of starch indicator solution. e. Continue the titration until the blue color disappears. f. Perform three replicate titrations.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logical framework for assessing these primary standards, the following diagrams are provided.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. preparation and standardization of sodium thiosulfate.pptx [slideshare.net]
- 4. hiranuma.com [hiranuma.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 7. britiscientific.com [britiscientific.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. zenodo.org [zenodo.org]
Use of Potassium hydrogen diiodate in AOAC official methods for food analysis
For the exacting world of food analysis, where precision and reliability are paramount, the choice of a primary standard in titrimetric methods is a critical decision. While not always in the spotlight, potassium hydrogen diiodate (KH(IO₃)₂) serves as a cornerstone for accuracy in various analytical procedures, including those outlined by AOAC International. This guide provides an in-depth comparison of this compound with other primary standards, supported by experimental data and detailed protocols relevant to food analysis.
In the realm of food science, the accurate quantification of components like vitamins, preservatives, and other additives is crucial for quality control, nutritional labeling, and regulatory compliance. Iodometry, a versatile and widely used titrimetric technique, is frequently employed for these analyses. The accuracy of iodometric titrations hinges on the precise concentration of the sodium thiosulfate (B1220275) (Na₂S₂O₃) titrant, which must be standardized against a primary standard of high purity and stability. This compound, also known as potassium bi-iodate, emerges as a superior choice for this purpose.
While a specific AOAC Official Method explicitly mandating the use of this compound is not prominently cited, its role is implicit in methods requiring accurately standardized sodium thiosulfate solutions. A prime example is the determination of ascorbic acid (Vitamin C), a key quality indicator in many food products. Though AOAC Official Method 967.21 uses a direct titration with 2,6-dichloroindophenol, iodometric methods are also widely applied for Vitamin C analysis and rely on the principles of iodine-thiosulfate reactions.[1][2][3][4]
Performance Comparison: this compound vs. Alternatives
The ideal primary standard should possess high purity, stability in air and solution, a high molecular weight to minimize weighing errors, and should not be hygroscopic. This compound excels in these areas when compared to other commonly used primary standards for sodium thiosulfate standardization, such as potassium iodate (B108269) (KIO₃) and potassium dichromate (K₂Cr₂O₇).
| Property | This compound (KH(IO₃)₂) | Potassium Iodate (KIO₃) | Potassium Dichromate (K₂Cr₂O₇) |
| Purity | Very high (>99.95%)[5][6] | High (>99.8%) | High (>99.9%) |
| Hygroscopicity | Non-hygroscopic[7] | Slightly hygroscopic | Non-hygroscopic |
| Molecular Weight ( g/mol ) | 389.91[7] | 214.00 | 294.18 |
| Equivalent Weight (g/eq) | 32.49 | 35.67 | 49.03 |
| Stability | Excellent, stable in air and solution[7][8] | Good, but can be less stable in solution | Excellent, very stable |
| Toxicity | Oxidizer, handle with care[9] | Oxidizer | Toxic, carcinogenic |
| Primary Reaction | IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O | IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[10] | Cr₂O₇²⁻ + 6I⁻ + 14H⁺ → 2Cr³⁺ + 3I₂ + 7H₂O[11] |
Experimental Protocols
The standardization of sodium thiosulfate is a prerequisite for its use in various AOAC-relevant food analysis methods. Below are the detailed methodologies for this crucial step using this compound and a comparison with potassium dichromate.
Standardization of Sodium Thiosulfate using this compound
This protocol outlines the steps to accurately determine the concentration of a sodium thiosulfate solution.
1. Preparation of the Primary Standard Solution:
-
Accurately weigh approximately 0.15 g of dry, primary standard grade this compound (KH(IO₃)₂) into a 250 mL volumetric flask.
-
Dissolve the KH(IO₃)₂ in deionized water and dilute to the mark.
2. Titration Procedure:
-
Pipette 25.00 mL of the this compound standard solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid (H₂SO₄).
-
Immediately titrate the liberated iodine with the sodium thiosulfate solution to be standardized.
-
When the solution turns a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears, leaving a colorless solution.
-
Repeat the titration at least two more times for precision.
3. Calculation of Molarity: The concentration of the sodium thiosulfate solution is calculated using the stoichiometry of the reaction.
Comparative Protocol: Standardization using Potassium Dichromate
For comparison, here is the protocol using potassium dichromate, another common primary standard.[11][12][13]
1. Preparation of the Primary Standard Solution:
-
Accurately weigh approximately 0.2 g of dry, primary standard grade potassium dichromate (K₂Cr₂O₇) into a 250 mL volumetric flask.
-
Dissolve in deionized water and dilute to the mark.
2. Titration Procedure:
-
Pipette 25.00 mL of the potassium dichromate standard solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of potassium iodide (KI) and 8 mL of 6 M hydrochloric acid (HCl).
-
Stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a yellowish-green.
-
Add 2 mL of starch indicator solution and continue the titration until the blue color disappears and the solution turns a light green (due to the Cr³⁺ ions).
-
Repeat the titration for precision.
Visualizing the Process and Comparison
To better illustrate the workflows and relationships, the following diagrams are provided in DOT language.
Caption: Workflow for the standardization of sodium thiosulfate.
Caption: Comparison of key properties of primary standards.
Caption: Signaling pathway of an iodometric titration.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]
- 6. Potassium hydrogen iodate, primary standard, ACS, 99.95-100.05% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. hiranuma.com [hiranuma.com]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
Comparison of Potassium hydrogen diiodate and sodium oxalate for permanganate standardization
A Comprehensive Guide to Primary Standards for Potassium Permanganate (B83412) Standardization: Potassium Hydrogen Diiodate vs. Sodium Oxalate (B1200264)
In the field of analytical chemistry, the precise determination of a titrant's concentration is paramount for accurate quantitative analysis. Potassium permanganate (KMnO₄), a strong oxidizing agent, is a widely used titrant, but its solutions are not stable over time and require standardization against a primary standard. This guide provides a detailed comparison of two potential primary standards: this compound (KH(IO₃)₂) and sodium oxalate (Na₂C₂O₄), for the standardization of potassium permanganate solutions. This document is intended for researchers, scientists, and drug development professionals who rely on accurate titrimetric analysis.
Executive Summary
While both this compound and sodium oxalate are recognized as excellent primary standards in titrimetry, their applicability for the standardization of potassium permanganate differs significantly. Sodium oxalate is the established and widely accepted primary standard for this purpose, with a well-defined reaction stoichiometry and a vast body of supporting literature and official methods. In contrast, there is a notable lack of evidence in scientific literature and pharmacopeias for the use of this compound as a primary standard for potassium permanganate. This guide will demonstrate that for permanganate standardization, sodium oxalate is the appropriate choice, and this compound is not a suitable alternative.
Comparison of Properties
The following table summarizes the key properties of this compound and sodium oxalate as primary standards.
| Property | This compound (KH(IO₃)₂) | Sodium Oxalate (Na₂C₂O₄) |
| Molar Mass ( g/mol ) | 389.91 | 134.00 |
| Purity | High purity available (≥99.8%)[1][2] | High purity available (typically ≥99.5%, often exceeding 99.9%)[3] |
| Hygroscopicity | Hygroscopic[4] | Non-hygroscopic[5] |
| Stability | Stable under normal conditions[4][6] | Highly stable, can be dried to a constant weight without decomposition[3] |
| Primary Application | Standardization of bases and in iodometric titrations[1][6] | Standardization of strong oxidizing agents, particularly potassium permanganate[5][7] |
| Suitability for KMnO₄ Standardization | Not established; no direct reaction protocol found. | Well-established and recommended by pharmacopeias and standards organizations[7] |
Experimental Protocols
A critical aspect of selecting a primary standard is the availability of a robust and validated experimental protocol.
Standardization of Potassium Permanganate using Sodium Oxalate
This method is based on the oxidation of oxalate ions by permanganate ions in an acidic solution. The reaction is autocatalytic, meaning the manganese(II) ions produced catalyze the reaction.
Reaction Stoichiometry:
2KMnO₄ + 5Na₂C₂O₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O[7]
Detailed Protocol:
-
Preparation of the Sodium Oxalate Standard Solution:
-
Dry a sample of primary standard grade sodium oxalate at 105-110°C for at least 2 hours and cool in a desiccator.[7]
-
Accurately weigh about 0.25-0.30 g of the dried sodium oxalate into a 250 mL Erlenmeyer flask.[8]
-
Add approximately 100 mL of distilled water and swirl to dissolve the solid.[8]
-
Carefully add 60 mL of 1 M sulfuric acid.[8]
-
-
Titration with Potassium Permanganate:
-
Heat the acidified sodium oxalate solution to 70-80°C.[8] It is crucial to maintain the temperature above 60°C throughout the titration to ensure a sufficient reaction rate.[6]
-
Titrate the hot solution with the potassium permanganate solution from a burette. The purple color of the permanganate will disappear as it is consumed by the oxalate.
-
The first few drops of KMnO₄ will react slowly. As Mn²⁺ is produced, the reaction will speed up.[8]
-
The endpoint is reached when a faint, persistent pink color is observed throughout the solution for at least 30 seconds, indicating a slight excess of permanganate.[7][8]
-
Record the volume of potassium permanganate solution used.
-
-
Calculation of Potassium Permanganate Concentration: The molarity of the KMnO₄ solution can be calculated using the stoichiometric relationship from the balanced equation.
Standardization of Potassium Permanganate using this compound
Extensive literature searches did not yield a validated protocol or a direct stoichiometric reaction for the standardization of potassium permanganate using this compound. This compound is a strong oxidizing agent itself and is typically used to standardize reducing agents like sodium thiosulfate (B1220275) or as a primary acidimetric standard for bases. There is no indication that it reacts with potassium permanganate in a manner suitable for titrimetric standardization.
Logical Workflow for Permanganate Standardization
The following diagram illustrates the decision-making process and the established workflow for the standardization of a potassium permanganate solution.
Caption: Logical workflow for the standardization of potassium permanganate.
Discussion and Conclusion
The evidence overwhelmingly supports the use of sodium oxalate as the primary standard for the standardization of potassium permanganate solutions. Its high purity, stability, non-hygroscopic nature, and well-defined, albeit complex, reaction with permanganate make it an ideal choice for achieving high accuracy in titrimetric analyses.[3][5] The detailed and validated experimental protocols are readily available in numerous analytical chemistry textbooks and official compendia.[7]
Conversely, This compound is not a suitable primary standard for potassium permanganate. While it is a valuable primary standard in its own right for acid-base and iodometric titrations, there is no established chemical basis or published methodology for its use in standardizing permanganate solutions. The lack of a direct, stoichiometric reaction makes it unsuitable for this specific application.
Therefore, for researchers, scientists, and professionals in drug development requiring accurate standardization of potassium permanganate, sodium oxalate is the unequivocally recommended primary standard. The use of this compound for this purpose is not supported by available scientific evidence and would lead to unreliable and inaccurate results.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS-13455-24-8, Potassium Hydrogen Di Iodate AR Manufacturers, Suppliers & Exporters in India | 613805 [cdhfinechemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. chemimpex.com [chemimpex.com]
- 7. hiranuma.com [hiranuma.com]
- 8. quora.com [quora.com]
A Comparative Guide to the Standardization of Sodium Thiosulfate Solutions: Potassium Hydrogen Diiodate vs. Potassium Bromate
For researchers, scientists, and professionals in drug development, the accurate standardization of titrants is a cornerstone of reliable analytical testing. Sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions, widely used in iodometric titrations, require precise concentration determination against a primary standard. This guide provides an objective comparison of two common primary standards for this purpose: potassium hydrogen diiodate (KH(IO₃)₂) and potassium bromate (B103136) (KBrO₃), supported by experimental protocols and data.
At a Glance: Key Differences
| Feature | This compound (KH(IO₃)₂) | Potassium Bromate (KBrO₃) |
| Purity | High, typically >99.95%[1][2] | High, available as a primary standard[3] |
| Stability | Very stable, not hygroscopic[1][4] | Stable under normal conditions[3] |
| Molecular Weight | 389.91 g/mol [1] | 167.00 g/mol |
| Toxicity | Considered to have low toxicity[4] | Classified as a potential carcinogen[3] |
| Reaction Stoichiometry | 1 mole KH(IO₃)₂ ↔ 12 moles Na₂S₂O₃ | 1 mole KBrO₃ ↔ 6 moles Na₂S₂O₃[5] |
| Primary Reaction | IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O | BrO₃⁻ + 6I⁻ + 6H⁺ → 3I₂ + Br⁻ + 3H₂O |
Performance Comparison
While both compounds serve as excellent primary standards, there are key practical differences to consider.
This compound (Potassium Bi-iodate) is favored for its high molecular weight, which minimizes weighing errors, a crucial factor in preparing standard solutions. Its high purity and stability make it a reliable reference material.[1][2][6] The reaction with potassium iodide in an acidic medium is rapid and stoichiometric, leading to the liberation of iodine for titration with sodium thiosulfate.
Potassium Bromate , while also a reliable primary standard with high purity and stability, presents a significant health and safety concern due to its classification as a potential carcinogen.[3] This has led to a reduction in its use in some laboratories and the search for safer alternatives. The reaction stoichiometry involves a 1:6 molar ratio with sodium thiosulfate.[5]
Experimental Protocols
Below are the detailed methodologies for the standardization of a 0.1 M sodium thiosulfate solution using both primary standards.
Standardization with this compound
Principle: this compound reacts with an excess of potassium iodide in an acidic solution to liberate a precise amount of iodine. This liberated iodine is then titrated with the sodium thiosulfate solution.
Reaction:
-
Liberation of Iodine: KH(IO₃)₂ + 10KI + 11H⁺ → 11K⁺ + 6I₂ + 6H₂O
-
Titration with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Procedure:
-
Accurately weigh approximately 0.14 g of dry, primary standard grade this compound.
-
Dissolve the weighed KH(IO₃)₂ in approximately 100 mL of deionized water in a 250 mL conical flask.
-
Add 2 g of potassium iodide (KI) to the solution and swirl to dissolve.
-
Carefully add 5 mL of 2 M sulfuric acid. The solution will turn a deep brown due to the liberated iodine.
-
Immediately begin titrating with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise, with constant swirling, until the blue color disappears completely, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times for precision.
Calculation:
Molarity of Na₂S₂O₃ = (Weight of KH(IO₃)₂ (g) / 389.91 g/mol ) * 12 / Volume of Na₂S₂O₃ (L)
Standardization with Potassium Bromate
Principle: Potassium bromate reacts with an excess of potassium iodide in an acidic medium to generate a known quantity of iodine, which is then titrated with the sodium thiosulfate solution.[7]
Reaction:
-
Liberation of Iodine: KBrO₃ + 6KI + 6HCl → 7KCl + 3I₂ + 3H₂O[7]
-
Titration with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Procedure:
-
Accurately weigh about 0.15 g of dried primary standard potassium bromate.
-
Dissolve the KBrO₃ in 80 mL of distilled water in a 250 mL conical flask.
-
Add 10 mL of a 10% w/v potassium iodide solution.
-
Add 5 mL of 6 M hydrochloric acid and swirl gently.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a pale straw color.
-
Add 2 mL of starch indicator; the solution will turn dark blue.
-
Continue the titration until the blue color is discharged.
-
Record the volume of sodium thiosulfate used.
-
Perform two additional titrations to ensure reproducibility.
Calculation:
Molarity of Na₂S₂O₃ = (Weight of KBrO₃ (g) / 167.00 g/mol ) * 6 / Volume of Na₂S₂O₃ (L)
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the standardization processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound powder (CAS 13455-24-8) | UK Supplier [samaterials.co.uk]
- 3. quora.com [quora.com]
- 4. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]
- 5. hiranuma.com [hiranuma.com]
- 6. POTASSIUM BIIODATE | 13455-24-8 [chemicalbook.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide to Primary Standards in Titrimetry: Calculating the Uncertainty Budget
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In titrimetric analysis, the concentration of a titrant is determined through standardization against a primary standard. The choice of primary standard and a thorough understanding of the associated measurement uncertainties are critical for ensuring the quality and validity of experimental data. This guide provides a comparative analysis of three common primary standards: potassium hydrogen diiodate (KH(IO₃)₂), potassium hydrogen phthalate (B1215562) (KHP), and potassium dichromate (K₂Cr₂O₇). We will delve into the experimental protocols for their use in standardization and provide a detailed breakdown of the uncertainty budget for each.
Principles of Uncertainty in Titrimetric Analysis
An uncertainty budget is a comprehensive evaluation of all the potential sources of error in a measurement and their individual contributions to the total uncertainty of the result. In titrimetry, the final calculated concentration of the titrant is influenced by several factors, each with an associated uncertainty. These sources typically include:
-
Weighing of the primary standard: Uncertainty associated with the analytical balance.
-
Purity of the primary standard: The stated purity from the manufacturer or a certificate of analysis has an associated uncertainty.
-
Molar mass of the primary standard: The atomic weights of the constituent elements have uncertainties that contribute to the overall molar mass uncertainty.
-
Volume of the titrant: The calibration of the burette and the precision of reading the volume contribute to this uncertainty.
-
Repeatability: The random error associated with the entire titration procedure, determined from multiple measurements.
-
Endpoint detection: The ability to precisely and accurately determine the equivalence point of the titration.
The combined standard uncertainty is calculated by taking the square root of the sum of the squares of the individual standard uncertainties.
Experimental Protocols and Uncertainty Budgets
Below are the detailed experimental protocols for the standardization of common titrants using the three primary standards, followed by their respective uncertainty budget tables.
Standardization with this compound (KH(IO₃)₂)
This compound is an excellent primary standard for standardizing both bases and, more commonly, sodium thiosulfate (B1220275) solutions. It is a strong oxidizing agent, highly pure, stable, and has a high equivalent weight.
Experimental Protocol: Standardization of Sodium Thiosulfate (Na₂S₂O₃)
-
Preparation of the Primary Standard Solution: Accurately weigh approximately 0.15 g of dried this compound into a clean, dry weighing bottle. Record the exact mass. Quantitatively transfer the KH(IO₃)₂ to a 250 mL volumetric flask, dissolve in deionized water, and dilute to the mark.
-
Titration Setup: Rinse and fill a 50 mL burette with the sodium thiosulfate solution to be standardized. Record the initial volume.
-
Reaction: Pipette a 25.00 mL aliquot of the KH(IO₃)₂ solution into a 250 mL Erlenmeyer flask. Add approximately 1 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid. The solution will turn a dark yellow-brown due to the liberation of iodine.
-
Titration: Immediately titrate the liberated iodine with the sodium thiosulfate solution. As the endpoint is approached (the solution becomes pale yellow), add 2 mL of starch indicator solution. The solution will turn a deep blue.
-
Endpoint: Continue the titration dropwise until the blue color disappears, leaving a colorless solution. Record the final burette volume.
-
Replicates: Repeat the titration at least two more times to ensure concordant results.
Uncertainty Budget for Standardization with this compound
| Uncertainty Component | Symbol | Source of Uncertainty | Typical Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Mass of KH(IO₃)₂ | u(m) | Analytical balance calibration and linearity | 0.0001 g | 0.00067 |
| Purity of KH(IO₃)₂ | u(P) | Certificate of analysis (e.g., 99.95 ± 0.05%) | 0.00029 | 0.00029 |
| Molar Mass of KH(IO₃)₂ | u(M) | IUPAC atomic weight uncertainties | 0.003 g/mol | 0.000008 |
| Volume of Na₂S₂O₃ | u(V) | Burette calibration and reading | 0.02 mL | 0.0008 |
| Repeatability | u(rep) | Standard deviation of replicate titrations | Varies | 0.001 |
| Combined Relative Standard Uncertainty | u_c,rel | Root sum of squares of individual components | ~0.0015 |
Standardization with Potassium Hydrogen Phthalate (KHP)
Potassium hydrogen phthalate (KHC₈H₄O₄) is a widely used primary standard for the standardization of basic solutions, such as sodium hydroxide (B78521) (NaOH). It is a weak acid that is stable, non-hygroscopic, and has a high purity.[1][2]
Experimental Protocol: Standardization of Sodium Hydroxide (NaOH)
-
Preparation of the Primary Standard: Accurately weigh approximately 0.8 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolution: Add about 50 mL of deionized water to the flask and swirl to dissolve the KHP.
-
Titration Setup: Rinse and fill a 50 mL burette with the NaOH solution to be standardized. Record the initial volume.
-
Indicator: Add 2-3 drops of phenolphthalein (B1677637) indicator to the KHP solution.
-
Titration: Titrate the KHP solution with the NaOH solution until the first faint, permanent pink color appears. Record the final burette volume.
-
Replicates: Repeat the titration with at least two more samples of KHP.
Uncertainty Budget for Standardization with KHP
| Uncertainty Component | Symbol | Source of Uncertainty | Typical Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Mass of KHP | u(m) | Analytical balance calibration and linearity | 0.0001 g | 0.00013 |
| Purity of KHP | u(P) | Certificate of analysis (e.g., 99.9934 ± 0.0076%) | 0.000044 | 0.000044 |
| Molar Mass of KHP | u(M) | IUPAC atomic weight uncertainties | 0.004 g/mol | 0.00002 |
| Volume of NaOH | u(V) | Burette calibration and reading | 0.02 mL | 0.0005 |
| Repeatability | u(rep) | Standard deviation of replicate titrations | Varies | 0.001 |
| Combined Relative Standard Uncertainty | u_c,rel | Root sum of squares of individual components | ~0.0011 |
Standardization with Potassium Dichromate (K₂Cr₂O₇)
Potassium dichromate is a strong oxidizing agent and an excellent primary standard for the standardization of reducing agents, particularly sodium thiosulfate. It is highly pure, stable, and has a high equivalent weight.
Experimental Protocol: Standardization of Sodium Thiosulfate (Na₂S₂O₃)
-
Preparation of the Primary Standard Solution: Accurately weigh approximately 0.2 g of dried potassium dichromate into a weighing bottle. Record the exact mass. Quantitatively transfer the K₂Cr₂O₇ to a 250 mL volumetric flask, dissolve in deionized water, and dilute to the mark.
-
Titration Setup: Rinse and fill a 50 mL burette with the sodium thiosulfate solution to be standardized. Record the initial volume.
-
Reaction: Pipette a 25.00 mL aliquot of the K₂Cr₂O₇ solution into a 250 mL Erlenmeyer flask. Add approximately 2 g of potassium iodide (KI) and 5 mL of 6 M hydrochloric acid. The solution will turn a dark reddish-brown due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with the sodium thiosulfate solution. When the solution becomes a pale yellow, add 2 mL of starch indicator solution, which will turn the solution deep blue.
-
Endpoint: Continue the titration dropwise until the blue color disappears and the solution becomes a light green (the color of the Cr³⁺ ion). Record the final burette volume.
-
Replicates: Perform at least two more titrations for consistency.
Uncertainty Budget for Standardization with Potassium Dichromate
| Uncertainty Component | Symbol | Source of Uncertainty | Typical Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Mass of K₂Cr₂O₇ | u(m) | Analytical balance calibration and linearity | 0.0001 g | 0.0005 |
| Purity of K₂Cr₂O₇ | u(P) | Certificate of analysis (e.g., 99.984 ± 0.010%) | 0.000058 | 0.000058 |
| Molar Mass of K₂Cr₂O₇ | u(M) | IUPAC atomic weight uncertainties | 0.008 g/mol | 0.000027 |
| Volume of Na₂S₂O₃ | u(V) | Burette calibration and reading | 0.02 mL | 0.0008 |
| Repeatability | u(rep) | Standard deviation of replicate titrations | Varies | 0.001 |
| Combined Relative Standard Uncertainty | u_c,rel | Root sum of squares of individual components | ~0.0014 |
Visualizing the Process
To better understand the workflow and chemical reactions involved, the following diagrams are provided.
Caption: Logical workflow for calculating the uncertainty budget in titration.
Caption: Reaction pathway for the standardization of Na₂S₂O₃ with KH(IO₃)₂.[3][4][5][6]
Conclusion
The choice of a primary standard in titrimetry has a direct impact on the accuracy and uncertainty of the final analytical result. This compound, potassium hydrogen phthalate, and potassium dichromate are all excellent primary standards with high purity and stability. The uncertainty budgets presented in this guide demonstrate that with careful experimental technique and high-quality reagents, a low overall uncertainty can be achieved with all three. The selection of the most appropriate standard will depend on the specific application, the titrant being standardized, and the desired level of uncertainty. By understanding and quantifying the sources of uncertainty, researchers can ensure the reliability and defensibility of their titrimetric data.
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solved Sodium thiosulfate, Na2S2O3, is an important reagent | Chegg.com [chegg.com]
- 4. (Solved) - 8. Sodium thiosulfate, Na2S2O3, is an important reagent for... (1 Answer) | Transtutors [transtutors.com]
- 5. Solved 8. Sodium thiosulfate, Na2S2O3, is an important | Chegg.com [chegg.com]
- 6. Solved Sodium thiosulfate, Na2S2O3, is an important reagent | Chegg.com [chegg.com]
A Comparative Guide to the Traceability of Potassium Hydrogen Diiodate Primary Standard to NIST Reference Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of measurements are paramount. The traceability of primary standards to internationally recognized reference materials, such as those from the National Institute of Standards and Technology (NIST), underpins the validity of analytical results. This guide provides an objective comparison of the traceability of potassium hydrogen diiodate (KH(IO₃)₂) as a primary standard with a key alternative, potassium dichromate (K₂Cr₂O₇), focusing on their linkage to NIST Standard Reference Materials (SRMs).
The Cornerstone of Analytical Confidence: Traceability to NIST
Metrological traceability is the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations.[1][2][3][4] This chain ensures that measurements are comparable and accurate, instilling confidence in analytical data across different laboratories and over time. NIST SRMs are critical components in establishing this traceability, serving as the highest-order standards in the United States.
This compound: A Versatile Primary Standard
This compound is a strong oxidizing agent and a stable, non-hygroscopic solid, making it an excellent primary standard for both iodometric and acid-base titrations.[5][6][7] Its high purity, typically ≥99.8%, further solidifies its status as a reliable reference material.[8]
Traceability Pathway for this compound
While NIST does not currently offer an SRM for this compound, its traceability to NIST is firmly established through its acidimetric properties. The assay of this compound can be accurately determined by titration against a NIST SRM for a base, namely SRM 723, Tris(hydroxymethyl)aminomethane (TRIS). This creates a direct and documented link to a NIST primary standard.
Potassium Dichromate: A Direct NIST-Traceable Alternative
Potassium dichromate is another widely used primary standard, particularly for redox titrations. Its key advantage is the availability of a dedicated NIST SRM, SRM 136f.[9][10][11][12] This allows for direct traceability without the need for an intermediate standardization step against a different type of SRM.
Quantitative Comparison of Traceability
The cornerstone of comparing traceability lies in the uncertainty associated with the certified values of the NIST SRMs. A lower uncertainty in the primary standard translates to a lower uncertainty in the final measurement.
| Parameter | NIST SRM for Traceability | Certified Value (Mass Fraction) | Expanded Uncertainty (U) |
| This compound | NIST SRM 723e Tris(hydroxymethyl)aminomethane[13] | 99.9801 % | ± 0.0078 % |
| Potassium Dichromate | NIST SRM 136f Potassium Dichromate[9] | 99.9954 % | ± 0.0044 % |
Note: The uncertainty for this compound's traceability is influenced by the uncertainty of the NIST SRM TRIS used in its assay, as well as the uncertainty contributions from the titration process itself. The table reflects the uncertainty of the NIST SRM that establishes the traceability link.
Experimental Protocols
Assay of this compound by Acid-Base Titrimetry (Traceable to NIST SRM 723)
This protocol establishes the traceability of this compound to NIST through its standardization against Tris(hydroxymethyl)aminomethane (TRIS).
Materials:
-
This compound, dried at 110 °C for 1-2 hours
-
NIST SRM 723 Tris(hydroxymethyl)aminomethane
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Calibrated analytical balance
-
Calibrated 50 mL burette
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Standardization of NaOH solution with NIST SRM 723:
-
Accurately weigh approximately 0.5 g of dried NIST SRM 723 into a 250 mL Erlenmeyer flask.
-
Dissolve the TRIS in approximately 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the 0.1 M NaOH solution to the first permanent pink endpoint.
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times and calculate the average molarity of the NaOH solution.
-
-
Assay of this compound:
-
Accurately weigh approximately 0.8 g of dried this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the this compound in approximately 100 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution to the first permanent pink endpoint.
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times.
-
-
Calculation:
-
Calculate the purity of the this compound based on the molarity of the standardized NaOH solution and the volume used.
-
Assay of this compound by Iodometric Titration
This is a common method for determining the purity of this compound as an oxidizing agent. The sodium thiosulfate (B1220275) solution used in this titration should be standardized against a primary standard, such as this compound that has been assayed via the acid-base method described above to ensure traceability.
Materials:
-
This compound, dried at 110 °C for 1-2 hours
-
Potassium iodide (KI)
-
0.1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Starch indicator solution
-
Calibrated analytical balance
-
Calibrated 50 mL burette
-
Iodine flask
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 0.15 g of dried this compound into a 250 mL iodine flask.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add 2 g of KI and 5 mL of 1 M H₂SO₄ to the flask.
-
Immediately stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the standardized 0.1 M Na₂S₂O₃ solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution, which will turn the solution blue-black.
-
Continue the titration dropwise until the blue-black color disappears.
-
Record the total volume of Na₂S₂O₃ solution used.
-
Repeat the titration at least two more times.
-
Calculation:
-
Calculate the purity of the this compound based on the molarity of the standardized Na₂S₂O₃ solution and the volume used.
-
Conclusion
Both this compound and potassium dichromate are excellent primary standards with well-established traceability to NIST.
-
Potassium Dichromate offers the advantage of direct traceability through its own NIST SRM (136f), which has a very low certified uncertainty. This makes it an ideal choice for applications where the lowest possible uncertainty in redox titrimetry is required.
-
This compound demonstrates robust indirect traceability to NIST through SRM 723 (TRIS). Its versatility for both acid-base and iodometric titrations makes it a valuable and reliable primary standard in a wide range of analytical applications.
The choice between these primary standards will depend on the specific requirements of the analysis, including the type of titration being performed and the desired level of uncertainty. For laboratories conducting a variety of titrimetric analyses, the versatility of this compound is a significant asset. For applications demanding the highest precision in redox titrimetry, the direct traceability of potassium dichromate is a compelling advantage. Ultimately, a thorough understanding of the traceability and associated uncertainties of primary standards is crucial for ensuring the quality and reliability of analytical data.
References
- 1. advancedspectral.com [advancedspectral.com]
- 2. Metrological Traceability: Frequently Asked Questions and NIST Policy | NIST [nist.gov]
- 3. masmanagementsystems.com.au [masmanagementsystems.com.au]
- 4. Metrological Traceability [processsensing.com]
- 5. This compound, GR 99.5% 13455-24-8 India [ottokemi.com]
- 6. This compound, 99% - 13455-24-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 7. This compound, 99% 13455-24-8 India [ottokemi.com]
- 8. This compound for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. 重铬酸钾 NIST® SRM® 136f, oxidimetric standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. thomassci.com [thomassci.com]
- 12. 重铬酸钾 NIST® SRM® 136f, oxidimetric standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Potassium Hydrogen Diiodate
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Potassium hydrogen diiodate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Ratings
This compound is a strong oxidizer that can cause severe skin and eye burns.[1][2][3] Contact with combustible materials may lead to fire.[1][3] It is crucial to understand its hazard ratings to appreciate the risks involved.
Hazard Ratings Summary
| Rating System | Health | Flammability | Instability | Special Hazard |
| NFPA Rating | 3 | 0 | 3 | OX |
Source: NFPA (National Fire Protection Association)[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against dust particles and chemical splashes that can cause severe eye damage.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[1][3][5] A complete suit protecting against chemicals may be necessary depending on the scale of work.[2] | Prevents skin contact which can result in severe burns.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if dust is generated.[1][3][5] | Protects the respiratory tract from chemical burns caused by inhaling dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][3]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
-
Remove all combustible materials (e.g., paper, wood, oil) from the handling area.[1]
-
Don the required PPE as specified in the table above.
Handling and Usage:
-
Avoid generating dust when handling the solid material.[1][2]
-
Carefully weigh and transfer the chemical, keeping containers closed when not in use.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][2][4] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Get medical aid immediately.[1] |
| Inhalation | Remove the individual from exposure and move to fresh air immediately.[1][2][5] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Get medical aid immediately.[1] |
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate personnel to a safe area.[2]
-
Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
-
Avoid generating dust.[1][2] If necessary, moisten the powder with water to aid in clean-up.[5]
-
Keep spilled material away from combustibles.[1]
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][2] The storage area should be away from incompatible substances such as combustibles and reducing agents.[1][3] Avoid storing on wood floors.[1]
-
Disposal: Dispose of waste materials in accordance with all local, state, federal, and international regulations.[5][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not mix with other waste.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
